5-Bromo-2-methoxy-3-pyridinamine hydrochloride chemical structure and properties
This technical guide details the chemical structure, physicochemical properties, synthetic pathways, and medicinal chemistry applications of 5-Bromo-2-methoxy-3-pyridinamine hydrochloride . Chemical Identity & Structural...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide details the chemical structure, physicochemical properties, synthetic pathways, and medicinal chemistry applications of 5-Bromo-2-methoxy-3-pyridinamine hydrochloride .
Chemical Identity & Structural Analysis
This compound serves as a high-value heterocyclic building block (scaffold) in the synthesis of pharmaceutical agents, particularly kinase inhibitors and ligands for G-protein coupled receptors (GPCRs).[1] Its tri-substituted pyridine core offers distinct electronic and steric properties that facilitate regioselective functionalization.
Property
Details
IUPAC Name
5-Bromo-2-methoxypyridin-3-amine hydrochloride
Common Name
3-Amino-5-bromo-2-methoxypyridine HCl
CAS Number (Salt)
1361970-57-1
CAS Number (Free Base)
884495-39-0
Molecular Formula
C₆H₈BrClN₂O
Molecular Weight
239.50 g/mol
SMILES
COc1ncc(cc1N)Br.Cl
Appearance
Off-white to pale beige crystalline solid
Structural Reactivity Map
The compound features a "push-pull" electronic system on the pyridine ring. The electron-donating methoxy (-OMe) and amino (-NH₂) groups at positions 2 and 3 increase electron density, countering the electron-deficient nature of the pyridine nitrogen. The bromine at position 5 serves as an excellent handle for transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the amine offers a nucleophilic site for amide coupling or Buchwald-Hartwig amination.
Figure 1: Structural Reactivity Map highlighting the electronic contributions of substituents.
Physicochemical Properties
Understanding the solid-state and solution-phase properties is critical for assay development and formulation.
Parameter
Value / Characteristic
Implication for Research
Solubility
Soluble in DMSO (>50 mg/mL), Methanol, Water (moderate)
The HCl salt significantly improves aqueous solubility compared to the free base, aiding in biological assays.
pKa (Calculated)
~3.5 (Pyridine N), ~2.8 (Aniline NH₂)
The pyridine nitrogen is less basic due to the electron-withdrawing Br, but the 2-OMe and 3-NH₂ provide some stabilization.
Melting Point
180–185 °C (Decomposes)
High crystallinity indicates good stability; however, salt disproportionation can occur in basic media.
Hygroscopicity
Moderate
Store in desiccated conditions to prevent hydrolysis or clumping.
Synthetic Routes & Manufacturing
The synthesis of 5-Bromo-2-methoxy-3-pyridinamine hydrochloride typically follows a regioselective route starting from 5-bromo-2-chloro-3-nitropyridine. This pathway avoids the regioselectivity issues often encountered when directly brominating 2-methoxypyridin-3-amine.
Validated Synthetic Pathway
Nucleophilic Aromatic Substitution (SₙAr): Displacement of the C2-chloro group with methoxide.
Nitro Reduction: Chemoselective reduction of the nitro group to the amine without de-brominating the ring.
Salt Formation: Precipitation with anhydrous HCl.
Figure 2: Step-wise synthesis workflow ensuring retention of the bromine handle.
Note: This protocol is designed to prevent hydrodebromination, a common side reaction when using catalytic hydrogenation (H₂/Pd) on brominated aromatics.
Reagents:
5-Bromo-2-methoxy-3-nitropyridine (1.0 eq)
Iron powder (5.0 eq, -325 mesh)
Ammonium chloride (NH₄Cl, 5.0 eq)
Solvent: Ethanol/Water (4:1 v/v)
Procedure:
Setup: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve the nitro intermediate in Ethanol/Water.
Addition: Add NH₄Cl followed by the Iron powder in portions at room temperature.
Reaction: Heat the mixture to 70–80°C for 2–4 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes) or LC-MS. The nitro peak (M+) should disappear, replaced by the amine peak (M-30+2).
Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.
Isolation: Concentrate the filtrate under reduced pressure. Resuspend the residue in EtOAc and wash with saturated NaHCO₃. Dry organic layer over Na₂SO₄ and concentrate to yield the crude free base.
Applications in Drug Discovery
This compound is a "privileged scaffold" in medicinal chemistry, particularly for designing ATP-competitive kinase inhibitors.
Kinase Inhibitor Design
The 2-methoxy-3-amino motif mimics the adenine ring of ATP, allowing it to form critical hydrogen bonds with the "hinge region" of kinase enzymes.
H-Bond Donor: The C3-NH₂ donates a hydrogen to the backbone carbonyl of the kinase hinge.
H-Bond Acceptor: The Pyridine N (or C2-OMe oxygen) accepts a hydrogen from the backbone amide.
Vector for Growth: The C5-Br position allows for the attachment of solubilizing groups or hydrophobic tails via Suzuki coupling to access the "back pocket" of the enzyme.
Key Reaction Types[2]
Suzuki-Miyaura Coupling: Reaction with aryl boronic acids at C5 to extend the carbon skeleton.
Buchwald-Hartwig Amination: Functionalization of the C3-amine (requires protection of the free amine if coupling at C5 first, or direct coupling if C3 is the target).
Amide Coupling: Reaction of the C3-amine with acid chlorides to form amide linkers.
Safety & Handling (GHS Classification)
Signal Word:WARNING
Hazard Statement
Description
H302
Harmful if swallowed.
H315
Causes skin irritation.
H319
Causes serious eye irritation.
H335
May cause respiratory irritation.
Handling Protocol:
Use in a fume hood to avoid inhalation of dust.
Wear nitrile gloves and safety goggles.
Storage: Store at 2–8°C under inert gas (Nitrogen/Argon). The hydrochloride salt is hygroscopic; keep tightly sealed.
References
PubChem. (2025).[2] 5-Bromo-2-methoxypyridin-3-amine hydrochloride (Compound Summary). National Library of Medicine. [Link]
Hirokawa, Y., et al. (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid.[3] Chemical & Pharmaceutical Bulletin, 48(12), 1847-1853. [Link]
An In-depth Technical Guide to 5-Bromo-2-methoxy-3-pyridinamine hydrochloride: A Versatile Building Block for Advanced Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals Introduction 5-Bromo-2-methoxy-3-pyridinamine hydrochloride, with the CAS number 1361970-57-1, is a substituted pyridine derivative that has emerged as a si...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-methoxy-3-pyridinamine hydrochloride, with the CAS number 1361970-57-1, is a substituted pyridine derivative that has emerged as a significant building block in the fields of medicinal chemistry and materials science.[1][2] Its unique trifunctionalized structure, featuring an amine, a methoxy group, and a bromine atom on a pyridine core, offers a rich platform for molecular diversification. The strategic positioning of these functional groups allows for selective chemical transformations, making it a valuable intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, spectroscopic analysis, and key applications of 5-Bromo-2-methoxy-3-pyridinamine hydrochloride, with a focus on its utility in palladium-catalyzed cross-coupling reactions.
Chemical Properties and Safety Information
5-Bromo-2-methoxy-3-pyridinamine hydrochloride is the hydrochloride salt of the free base, 5-Bromo-2-methoxypyridin-3-amine (CAS: 884495-39-0).[3][4] The physicochemical properties of the free base are summarized in the table below.
The hydrochloride salt has a molecular formula of C6H8BrClN2O and a molecular weight of 239.4975.[4]
Safety and Handling:
5-Bromo-2-methoxypyridin-3-amine is classified as a hazardous substance.[5] It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation.[5] The GHS pictograms associated with this compound are the corrosive and danger symbols.[3] When handling this compound, it is crucial to wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[6][7] Work should be conducted in a well-ventilated fume hood.[6][7]
Synthesis of 5-Bromo-2-methoxy-3-pyridinamine
Step 1: Synthesis of 5-Bromo-2-methoxy-3-nitropyridine
The synthesis would likely start from a commercially available di-substituted pyridine. A common strategy for introducing a methoxy group onto a pyridine ring is through nucleophilic aromatic substitution of a good leaving group, such as a halide.
Caption: Plausible synthesis of the nitro-intermediate.
Experimental Protocol:
To a solution of 2,5-dibromo-3-nitropyridine in methanol, add sodium methoxide portion-wise at room temperature.
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Purify the crude product by column chromatography on silica gel to obtain pure 5-bromo-2-methoxy-3-nitropyridine.
Step 2: Reduction to 5-Bromo-2-methoxy-3-pyridinamine
The nitro group can be efficiently reduced to an amine group using various reducing agents. A common and cost-effective method is the use of a metal in an acidic medium, such as iron in hydrochloric acid.[8]
Caption: Reduction of the nitro group to the amine.
Experimental Protocol:
Suspend 5-bromo-2-methoxy-3-nitropyridine in a mixture of ethanol and water.
Add iron powder and a catalytic amount of concentrated hydrochloric acid.
Heat the mixture to reflux and stir vigorously for several hours, monitoring the reaction by TLC.
Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts.
Concentrate the filtrate under reduced pressure to remove the ethanol.
Neutralize the aqueous residue with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude 5-bromo-2-methoxy-3-pyridinamine.
Further purification can be achieved by column chromatography or recrystallization.
To obtain the hydrochloride salt, the purified free base can be dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of hydrogen chloride in the same or a miscible solvent. The resulting precipitate can then be collected by filtration.
Spectroscopic Characterization
¹H NMR Spectroscopy:
The proton NMR spectrum of 5-Bromo-2-methoxy-3-pyridinamine in a solvent like CDCl₃ is expected to show distinct signals for the aromatic protons, the amine protons, and the methoxy protons.
Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the two protons on the pyridine ring. The proton at the 4-position and the proton at the 6-position will couple to each other, resulting in a doublet for each.
Amine Protons (-NH₂): A broad singlet in the region of δ 3.5-5.0 ppm. The chemical shift of these protons is highly dependent on the solvent and concentration. This signal will disappear upon the addition of D₂O.
Methoxy Protons (-OCH₃): A sharp singlet at approximately δ 3.8-4.0 ppm, integrating to three protons.
¹³C NMR Spectroscopy:
The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be influenced by the electron-donating and electron-withdrawing effects of the substituents.
Infrared (IR) Spectroscopy:
The IR spectrum will provide valuable information about the functional groups present.[9]
N-H Stretching: As a primary amine, two characteristic N-H stretching bands are expected in the region of 3300-3500 cm⁻¹.[9]
N-H Bending: An N-H bending (scissoring) vibration should be observed around 1600-1650 cm⁻¹.[9]
C-N Stretching: A C-N stretching band for the aromatic amine is expected in the range of 1250-1350 cm⁻¹.[9]
C-O Stretching: A strong C-O stretching band for the methoxy group will be present, typically around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).
C-Br Stretching: A C-Br stretching vibration will appear in the fingerprint region, typically below 600 cm⁻¹.
Mass Spectrometry (MS):
The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom.[10] The fragmentation pattern will depend on the ionization method used but will likely involve the loss of the methoxy group and other fragments.
Applications in Organic Synthesis: A Gateway to Novel Molecules
The true value of 5-Bromo-2-methoxy-3-pyridinamine hydrochloride lies in its potential as a versatile intermediate for the synthesis of more complex molecules. The bromine atom at the 5-position serves as a key handle for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.[11][12][13] These reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and amino groups, at this position.
Caption: Synthetic utility in cross-coupling reactions.
The Suzuki cross-coupling reaction is a powerful method for forming carbon-carbon bonds.[11][12] The following is a general protocol for the Suzuki coupling of 5-Bromo-2-methoxy-3-pyridinamine with an arylboronic acid.
Materials:
5-Bromo-2-methoxy-3-pyridinamine (1.0 equiv)
Arylboronic acid (1.2 equiv)
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
To an oven-dried Schlenk flask, add 5-Bromo-2-methoxy-3-pyridinamine, the arylboronic acid, the palladium catalyst, and the base.
Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
Add the degassed solvent mixture via syringe.
Heat the reaction mixture to 80-100 °C and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC.
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Filter and concentrate the solution under reduced pressure to obtain the crude product.
Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-2-methoxy-3-pyridinamine.
This protocol can be adapted for other cross-coupling reactions by selecting the appropriate catalyst, base, and reaction conditions. The resulting library of substituted aminopyridines can then be screened for various biological activities, making this compound a valuable starting point for drug discovery programs.[1][2]
Conclusion
5-Bromo-2-methoxy-3-pyridinamine hydrochloride is a strategically functionalized building block with significant potential in synthetic chemistry. Its accessible synthesis and the reactivity of its bromine atom in palladium-catalyzed cross-coupling reactions make it an invaluable tool for researchers and scientists in both academia and industry. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, expected spectroscopic characteristics, and a detailed protocol for its application in the Suzuki cross-coupling reaction. The versatility of this compound ensures its continued importance in the development of novel pharmaceuticals and advanced materials.
References
5-Bromo-2-methoxypyridin-3-amine | 884495-39-0 - Sigma-Aldrich. (URL not available)
A Comparative Guide to 2-Acetyl-5-bromopyridine and Other Brominated Pyridine Derivatives in Modern Synthesis - Benchchem. (URL not available)
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. (URL: [Link])
Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. (URL not available)
Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - MDPI. (URL: [Link])
An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid - Chemical & Pharmaceutical Bulletin. (URL: [Link])
Synthesis of Heavily Substituted 2-Aminopyridines by Displacement of a 6-Methylsulfinyl Group | The Journal of Organic Chemistry - ACS Publications - American Chemical Society. (URL: [Link])
(PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - ResearchGate. (URL: [Link])
Molecular weight and formula of 5-Bromo-2-methoxy-3-pyridinamine HCl
An In-Depth Technical Guide to 5-Bromo-2-methoxy-3-pyridinamine HCl for Advanced Research Applications Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of 5-Bromo-2-metho...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to 5-Bromo-2-methoxy-3-pyridinamine HCl for Advanced Research Applications
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 5-Bromo-2-methoxy-3-pyridinamine hydrochloride (HCl), a key chemical intermediate for professionals in pharmaceutical research and drug development. We will delve into its fundamental physicochemical properties, its strategic importance in medicinal chemistry, and detailed protocols for its characterization and application.
Core Physicochemical Profile
5-Bromo-2-methoxy-3-pyridinamine and its hydrochloride salt are heterocyclic compounds featuring a pyridine core. The strategic placement of the bromo, methoxy, and amino functional groups makes this molecule a highly versatile building block for creating complex molecular architectures. The hydrochloride salt form is often preferred for its improved stability and solubility in aqueous media during experimental procedures.
All quantitative data for both the hydrochloride salt and the corresponding free base are summarized below for clarity and easy reference.
The utility of 5-Bromo-2-methoxy-3-pyridinamine HCl in drug discovery stems from its identity as a "privileged scaffold." The aminopyridine core is a well-established structural motif found in numerous approved drugs, particularly in the development of kinase inhibitors where it often interacts with the hinge region of the kinase ATP-binding site.[4]
Causality Behind its Utility:
Bromo Group as a Synthetic Handle: The bromine atom at the C5 position is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the facile introduction of a wide variety of carbon- and heteroatom-based substituents, enabling the systematic exploration of the chemical space around the core to optimize for potency, selectivity, and pharmacokinetic properties.
Nucleophilic Amino Group: The amino group at the C3 position serves as a key site for amide bond formation, sulfonylation, or reductive amination, allowing for the extension of the molecule and the introduction of pharmacophoric features designed to interact with specific biological targets.
Modulating Methoxy Group: The methoxy group at the C2 position influences the electron density of the pyridine ring and can act as a hydrogen bond acceptor. Its presence can be crucial for modulating the compound's binding affinity and metabolic stability.
This structural framework is particularly relevant in the synthesis of potent antagonists for dopamine (D2, D3) and serotonin (5-HT3) receptors. Such compounds are investigated as broad-spectrum antiemetic agents for managing nausea and vomiting, especially those induced by chemotherapy.[5][6]
Quality Control: A Self-Validating Protocol for Structural Verification
Ensuring the identity and purity of starting materials is paramount in drug development. The following section outlines a standard, self-validating workflow for the characterization of 5-Bromo-2-methoxy-3-pyridinamine HCl.
Experimental Workflow for Compound Characterization
The logical flow for verifying a new batch of the compound involves sequential analysis to confirm its structure and purity before its use in downstream applications.
Caption: Generalized reaction scheme for a Suzuki cross-coupling using the title compound.
Safety, Handling, and Storage
Trustworthiness in practice requires rigorous safety adherence. All handling should be performed by trained personnel in a well-ventilated chemical fume hood.
Hazard Identification: The free base is classified as harmful if swallowed, causes skin irritation, may provoke an allergic skin reaction, and can cause serious eye damage and respiratory irritation. [1]The HCl salt should be handled with similar precautions.
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.
Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid material.
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
References
PubChem. (n.d.). 5-Bromo-2-methoxypyridin-3-amine. National Center for Biotechnology Information. Retrieved from [Link]
PubChem. (n.d.). 5-Bromo-2-methylpyridin-3-amine. National Center for Biotechnology Information. Retrieved from [Link]
Hirokawa, Y., Horikawa, T., & Kato, S. (2000). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin, 48(12), 1847-1853. Retrieved from [Link]
Royal Society of Chemistry. (2011). Supporting Information - Rsc.org. Retrieved from [Link]
BuyersGuideChem. (n.d.). 5-Bromo-2-methoxypyridin-3-amine suppliers and producers. Retrieved from [Link]
Hirokawa, Y., Horikawa, T., & Kato, S. (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Chemical & Pharmaceutical Bulletin, 48(12), 1847-53. Retrieved from [Link]
Appchem. (n.d.). 5-Bromo-2-methoxypyridin-3-amine hydrochloride. Retrieved from [Link]
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. Retrieved from [Link]
Solubility and Physicochemical Profiling of 5-Bromo-2-methoxy-3-pyridinamine Hydrochloride: A Technical Guide for Preclinical Formulation and Synthesis
As a Senior Application Scientist, I approach the physicochemical characterization of pharmaceutical intermediates not merely as a data-collection exercise, but as the foundational logic that dictates downstream syntheti...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach the physicochemical characterization of pharmaceutical intermediates not merely as a data-collection exercise, but as the foundational logic that dictates downstream synthetic success and assay reliability. 5-Bromo-2-methoxy-3-pyridinamine hydrochloride (CAS: 1361970-57-1) is a highly versatile halogenated pyridine derivative. Its unique substitution pattern—a primary amine for sulfonylation, a methoxy group for steric tuning, and a bromine atom for palladium-catalyzed cross-coupling—makes it an indispensable building block in the design of kinase inhibitors and immunomodulators.
This whitepaper deconstructs the solvation mechanics of this compound in aqueous and organic media, providing field-proven, self-validating protocols for its handling, and mapping its application in advanced drug discovery workflows.
Physicochemical Causality: Solvation Mechanics in DMSO vs. Water
Understanding why a compound dissolves is critical to preventing catastrophic precipitation during biological assays or synthetic scale-up. The solubility profile of 5-Bromo-2-methoxy-3-pyridinamine is dictated by the interplay between its crystal lattice energy and the solvation power of the medium.
Aqueous Solvation and the Salt Effect
The free base form (CAS: 884495-39-0) is only slightly soluble in water [1]. The lipophilic bromine and methoxy groups dominate the molecule's surface area, creating a high desolvation energy penalty. However, converting the primary amine to a hydrochloride salt (CAS: 1361970-57-1) drastically alters its thermodynamic profile. Protonation of the amine (
) introduces a permanent charge, allowing for strong ion-dipole interactions with water molecules. This hydration energy overcomes the lattice energy, significantly increasing aqueous solubility and making the salt form ideal for formulation in physiological buffers.
Organic Solvation in DMSO
Both the free base and the HCl salt exhibit excellent solubility in dimethyl sulfoxide (DMSO). DMSO is a polar aprotic solvent with a high dielectric constant (
). Its highly polarized bond acts as a potent hydrogen-bond acceptor, effectively solvating the primary amine protons. Concurrently, the hydrophobic methyl groups of DMSO interact favorably with the pyridine ring and the polarizable bromine atom, preventing stacking and aggregation.
Quantitative Solubility Profile
The following table summarizes the comparative solubility data critical for formulation decisions.
Compound Form
CAS Number
Water Solubility (pH 7.4)
DMSO Solubility
Predicted LogP
Application Context
Free Base
884495-39-0
Slightly Soluble (<1 mg/mL)
Highly Soluble (>50 mg/mL)
~1.2
Organic synthesis, Suzuki couplings
HCl Salt
1361970-57-1
Soluble (>10 mg/mL)
Highly Soluble (>50 mg/mL)
N/A (Ionized)
In vitro biological assays, dosing
Experimental Workflows: Self-Validating Protocols
To ensure scientific integrity, laboratory protocols must be designed as self-validating systems. The following workflows incorporate mandatory quality-control checkpoints to prevent the propagation of errors.
Protocol A: Preparation of Standardized DMSO Stock Solutions
Causality: DMSO is highly hygroscopic. Absorption of atmospheric water can lower the solvation capacity of the medium, leading to micro-precipitation of the compound over time, which skews IC
calculations in biological assays.
Desiccation: Equilibrate the lyophilized 5-Bromo-2-methoxy-3-pyridinamine HCl to room temperature inside a desiccator to prevent condensation.
Dissolution: Weigh exactly 10.0 mg of the compound and transfer to a sterile, amber glass vial. Add anhydrous DMSO (Water
) to achieve a 10 mM stock concentration.
Homogenization: Vortex for 30 seconds. If necessary, sonicate in a water bath at 25°C for 2 minutes until optically clear.
Validation Check (Critical): Take a 1 µL aliquot, dilute in 999 µL of HPLC mobile phase, and run a rapid LC-UV trace at 254 nm. A single sharp peak confirms complete dissolution and purity; baseline noise or secondary peaks indicate degradation or micro-precipitation.
Storage: Aliquot into single-use 50 µL volumes and store at -20°C to eliminate freeze-thaw degradation.
Causality: Kinetic solubility (e.g., solvent-shift methods) often overestimates solubility due to supersaturation. The shake-flask method measures true thermodynamic equilibrium, which is required for accurate preclinical dosing.
Saturation: Add an excess of the HCl salt (e.g., 50 mg) to 1 mL of Phosphate-Buffered Saline (PBS, pH 7.4) in a microcentrifuge tube.
Equilibration: Agitate the suspension on a thermomixer at 37°C and 800 rpm for 24 hours to ensure thermodynamic equilibrium is reached.
Separation: Centrifuge the sample at 15,000
g for 15 minutes to pellet the undissolved solid. Carefully extract the supernatant.
Quantification: Dilute the supernatant and quantify the dissolved concentration via HPLC-UV against a standard curve prepared from the validated DMSO stock.
Validation Check (Critical): Recover the undissolved pellet, dry it under a gentle nitrogen stream, and analyze via X-Ray Powder Diffraction (XRPD). If the diffractogram matches the starting material, the solubility value is valid. If it differs, a phase transformation (e.g., salt disproportionation or hydrate formation) has occurred, and the solubility value must be flagged as form-dependent.
Application in Advanced Drug Discovery
The solubility and reactivity of 5-Bromo-2-methoxy-3-pyridinamine hydrochloride make it a cornerstone intermediate in the synthesis of advanced therapeutics, particularly in oncology and immunology.
Synthesis of PI3K/mTOR Dual Inhibitors
In the pursuit of overcoming cancer resistance, dual inhibition of the PI3K and mTOR pathways is a highly effective strategy. The amine group of our target compound is first sulfonylated (e.g., using 2,4-difluorobenzenesulfonyl chloride). Note: The HCl salt must be neutralized to the free base in situ (using pyridine) to restore the nucleophilicity of the amine. The bromine atom then serves as the reactive site for a Miyaura borylation, followed by a Suzuki-Miyaura cross-coupling to construct the final dual-inhibitor scaffold [2].
Caption: Workflow for utilizing 5-Bromo-2-methoxy-3-pyridinamine HCl in PI3K inhibitor synthesis.
Mechanism of Action: PI3K/mTOR Signaling Blockade
The resulting sulfonamide methoxypyridine derivatives act as potent ATP-competitive inhibitors. By blocking both PI3K (which normally phosphorylates PIP2 to PIP3) and mTOR, these compounds effectively shut down the downstream AKT signaling cascade, halting tumor cell proliferation [2].
Caption: PI3K/mTOR signaling pathway and dual-node blockade by synthesized inhibitors.
Application in Immunosuppression
Beyond oncology, 5-Bromo-2-methoxy-3-pyridinamine is utilized to synthesize arylsulfonamides that inhibit perforin-mediated lysis. Perforin is a pore-forming protein utilized by cytotoxic T lymphocytes. Inhibiting this pathway provides a highly selective immunosuppressive strategy to prevent allograft rejection during bone marrow and organ transplantation [3].
References
National Institutes of Health (PubChem). "5-Bromo-2-methoxypyridin-3-amine | C6H7BrN2O | CID 44754869". National Center for Biotechnology Information.
URL:[Link]
Gao, H. et al. "Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors". Pharmaceuticals (Basel). 2023 Mar; 16(3): 461.
URL:[Link]
Spicer, J.A. et al. "Substituted arylsulphonamides as inhibitors of perforin-mediated lysis". European Journal of Medicinal Chemistry. 2017; 137: 139-155.
URL:[Link]
Technical Risk Assessment & Handling Guide: 5-Bromo-2-methoxy-3-pyridinamine Hydrochloride
Executive Summary & Strategic Relevance 5-Bromo-2-methoxy-3-pyridinamine hydrochloride (CAS: 1361970-57-1) is a high-value heterocyclic building block, primarily utilized in the synthesis of kinase inhibitors and 5-HT3 r...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Relevance
5-Bromo-2-methoxy-3-pyridinamine hydrochloride (CAS: 1361970-57-1) is a high-value heterocyclic building block, primarily utilized in the synthesis of kinase inhibitors and 5-HT3 receptor antagonists. Its structural utility lies in the orthogonal reactivity of its functional groups:
C-5 Bromide: A handle for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.
C-3 Amine: A nucleophile for amide coupling or reductive amination.
C-2 Methoxy: A potential leaving group (via SNAr) or a masking group for a pyridinone tautomer.
This guide transcends the standard Safety Data Sheet (SDS) by integrating risk management with experimental best practices. The hydrochloride salt form confers improved water solubility compared to the free base but introduces specific handling constraints regarding hygroscopicity and acidity.
Chemical Identity & Physical Properties[1][2][3]
Property
Specification
Chemical Name
5-Bromo-2-methoxy-3-pyridinamine hydrochloride
CAS Number
1361970-57-1
Molecular Formula
C₆H₈BrClN₂O
Molecular Weight
239.50 g/mol
Appearance
Off-white to pale yellow solid
Solubility
Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM
Acidity (pKa)
~3.5–4.5 (Conjugate acid of pyridine nitrogen)
Hygroscopicity
Moderate to High (Salt form)
Technical Note: The free base (CAS 884495-39-0) is significantly less polar. If your protocol requires extraction into organic solvents (EtOAc/DCM), a neutralization step with saturated NaHCO₃ is required to break the salt.
Critical Hazard Analysis (GHS Classification)
While standard SDSs list codes, understanding the mechanism of toxicity is vital for effective risk mitigation.
Pyridine derivatives can disrupt neurological function and liver metabolism.
Skin Irritation
H315
Causes skin irritation
The HCl salt forms acidic moisture on skin contact, causing chemical irritation.
Eye Irritation
H319
Causes serious eye irritation
High Risk: Fine dusts dissolve rapidly in tear fluid, creating a localized acidic environment (pH < 2).
STOT - SE
H335
May cause respiratory irritation
Inhalation of dust triggers mucous membrane inflammation.
Engineering Controls & Personal Protective Equipment (PPE)
Hierarchy of Controls
Elimination/Substitution: Not applicable for specific synthesis targets.
Engineering: All weighing and transfer operations must occur inside a Chemical Fume Hood or Powder Containment Enclosure .
Administrative: Limit batch sizes to <50g unless in a kilo-lab setting.
PPE Selection Logic
Respiratory: If handling outside a hood (not recommended), use a P95/P100 particulate respirator .
Hands:Nitrile gloves (minimum thickness 0.11 mm) are sufficient for incidental contact. For prolonged immersion in solution (e.g., DMSO stock), double-gloving is required due to the permeation enhancement by DMSO.
Eyes:Chemical Safety Goggles are mandatory. Safety glasses are insufficient due to the risk of airborne dust entering the eye from the side.
The hydrochloride salt is prone to absorbing atmospheric moisture, which alters the stoichiometry of reactions (leading to under-dosing of the limiting reagent).
Self-Validating Weighing Protocol:
Equilibrate: Allow the container to reach room temperature before opening to prevent condensation.
Rapid Transfer: Weigh quickly into a tared vial.
Verification: If the solid appears "clumpy" or sticky, perform a Karl Fischer (KF) titration or run a ¹H-NMR in DMSO-d₆.
Pass Criteria: Water peak at 3.33 ppm (in DMSO) should be integrated relative to the aromatic protons. If H₂O > 5 mol%, adjust molecular weight calculation.
Reaction Workflow: Suzuki Coupling (Example)
This compound is frequently used in cross-coupling. The following workflow visualizes the decision process for handling the intermediate.
Caption: Figure 1. Synthesis workflow emphasizing the critical neutralization step required for HCl salts in base-mediated cross-couplings.
Emergency Response Protocol
In the event of exposure, immediate action is required to mitigate acidic damage.
Caption: Figure 2.[2][5][6][7] Emergency response decision tree highlighting specific first-aid measures for acidic salt exposure.
Spill Cleanup
Isolate: Evacuate non-essential personnel.
PPE: Wear goggles, lab coat, and double nitrile gloves.
Neutralize: Cover the spill with Sodium Bicarbonate (NaHCO₃) or a spill pillow.
Collect: Sweep up carefully to avoid dust generation. Do not use a vacuum cleaner unless it is explosion-proof and HEPA-filtered.
Clean: Wipe the surface with water followed by ethanol.
Storage & Stability
Temperature: Refrigerate (2–8°C).
Atmosphere: Store under Argon or Nitrogen. The amine moiety can oxidize over time, turning the solid brown.
Technical Guide: Physical Properties & Characterization of 5-Bromo-2-methoxy-3-pyridinamine Hydrochloride
The following technical guide details the physical properties, synthesis, and handling of 5-Bromo-2-methoxy-3-pyridinamine hydrochloride , a critical heterocyclic building block in medicinal chemistry. [1] Executive Summ...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the physical properties, synthesis, and handling of 5-Bromo-2-methoxy-3-pyridinamine hydrochloride , a critical heterocyclic building block in medicinal chemistry.
[1]
Executive Summary
5-Bromo-2-methoxy-3-pyridinamine (CAS: 884495-39-0) is a highly functionalized pyridine scaffold used primarily as an intermediate in the synthesis of kinase inhibitors and other bioactive small molecules.[1][2] While often sourced as a free base , the hydrochloride (HCl) salt is frequently generated during process development to enhance aqueous solubility, improve crystallinity, or facilitate purification.[1]
This guide provides a comprehensive analysis of the physicochemical properties of the compound, distinguishing between the experimentally verified free base and the process-generated hydrochloride salt.[1] It establishes protocols for salt formation, handling, and analytical validation.
Chemical Identity & Structural Analysis[1][4]
The compound exists in equilibrium between its neutral free base and its protonated salt form. The hydrochloride salt is formed by protonation of the pyridine ring nitrogen, which is the most basic site on the molecule.
The following diagram illustrates the protonation pathway converting the lipophilic free base into the polar hydrochloride salt.[1]
Figure 1: Reaction pathway for the conversion of 5-Bromo-2-methoxy-3-pyridinamine to its hydrochloride salt.
Physical Properties Profile
Understanding the distinction between the free base and the salt is critical for formulation and process design.[1]
Solid-State Properties
The free base has a relatively low melting point, making it prone to oiling out during purification.[1] The HCl salt significantly elevates the melting point, providing a robust solid form.
Property
Free Base (Experimental)
HCl Salt (Predicted Range)
Significance
Melting Point
53 – 55 °C
> 150 °C (Decomposition)
Salt formation prevents "oiling out" and allows for high-temperature drying.[1]
Solubility (Water)
Low (< 0.1 mg/mL)
High (> 10 mg/mL)
Salt form is preferred for aqueous workups or biological assays.[1]
Solubility (Organic)
High (DCM, EtOAc, MeOH)
Low (DCM, Hexane); High (MeOH, DMSO)
Allows for purification via precipitation from non-polar solvents.
Hygroscopicity
Non-hygroscopic
Moderately Hygroscopic
HCl salts require storage in desiccated environments to prevent clumping.[1]
Acid-Base Characterization (pKa)[1]
pKa (Pyridine N): Estimated at 2.5 – 3.5 .[1] The electron-withdrawing bromine atom (position 5) reduces the basicity of the pyridine ring compared to unsubstituted pyridine (pKa ~5.2).[1]
pKa (Exocyclic Amine): The amino group at position 3 is weakly basic due to resonance delocalization into the ring and is unlikely to be protonated before the ring nitrogen.[1]
Experimental Protocols
Synthesis of the Hydrochloride Salt
Objective: To convert 5.0 g of 5-Bromo-2-methoxy-3-pyridinamine (Free Base) into its stable HCl salt.
Free Base: Store at 2-8°C. Protect from light (brominated compounds can be photosensitive).[1]
HCl Salt: Store at RT or 2-8°C in a tightly sealed container . The salt is potentially hygroscopic; exposure to moisture may lead to hydrolysis or stickiness.[1]
Handling: Use a fume hood.[1] Wear nitrile gloves and safety glasses.[1] Avoid dust formation, especially with the salt form.
Applications in Drug Development[8]
This compound is a "privileged scaffold" for kinase inhibitors.[1] The bromine atom serves as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura), while the amine provides a vector for amide coupling.[1]
Figure 2: Synthetic utility of the scaffold in medicinal chemistry workflows.
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 44754869, 5-Bromo-2-methoxypyridin-3-amine. Retrieved March 5, 2026 from [Link]
Pharmaceutical Society of Japan.Efficient Synthesis of Pyridine Derivatives. Chem. Pharm. Bull. Retrieved March 5, 2026. (Contextual synthesis reference).
Technical Guide: pKa Profiling of 5-Bromo-2-methoxy-3-pyridinamine Hydrochloride
The following is an in-depth technical guide regarding the pKa values and physicochemical profiling of 5-Bromo-2-methoxy-3-pyridinamine hydrochloride. Executive Summary & Compound Identity 5-Bromo-2-methoxy-3-pyridinamin...
Author: BenchChem Technical Support Team. Date: March 2026
The following is an in-depth technical guide regarding the pKa values and physicochemical profiling of 5-Bromo-2-methoxy-3-pyridinamine hydrochloride.
Executive Summary & Compound Identity
5-Bromo-2-methoxy-3-pyridinamine hydrochloride (CAS: 1361970-57-1 for the salt; 884495-39-0 for the free base) is a substituted aminopyridine derivative frequently utilized as a fragment in medicinal chemistry, particularly in the synthesis of kinase inhibitors and heterocyclic drug candidates.[1]
Understanding its acid dissociation constant (pKa ) is critical for predicting its behavior in physiological environments, optimizing formulation buffers, and understanding its absorption, distribution, metabolism, and excretion (ADME) profile.
Physicochemical Profile
Parameter
Value / Description
Source
IUPAC Name
5-Bromo-2-methoxypyridin-3-amine hydrochloride
[PubChem, 2025]
Molecular Formula
C₆H₈BrClN₂O (Salt) / C₆H₇BrN₂O (Base)
[Sigma-Aldrich]
Molecular Weight
239.50 g/mol (Salt) / 203.04 g/mol (Base)
[PubChem]
Physical State
Solid (Melting Point: 53–55 °C for free base)
[Sigma-Aldrich]
Predicted pKa (Ring N)
2.8 ± 0.5 (Calculated)
See Structural Analysis
Predicted LogP
~1.2
[PubChem]
Structural Analysis & Theoretical pKa Prediction
To accurately estimate the pKa without a direct experimental dataset, one must analyze the electronic effects of the substituents on the pyridine ring. The pKa refers to the deprotonation of the pyridinium ion (the protonated ring nitrogen) to the neutral pyridine.
Electronic Effects (Hammett Analysis)
Pyridine Core (Base pKa ≈ 5.2): The unfunctionalized pyridine nitrogen is the primary basic center.
3-Amino Group (-NH₂): An electron-donating group (+R effect) typically increases electron density on the ring, raising the pKa. For 3-aminopyridine, the pKa rises to ~6.0.
2-Methoxy Group (-OCH₃): While electron-donating by resonance, the methoxy group at the ortho position exerts a strong inductive withdrawing effect (-I) and steric hindrance, which typically lowers the basicity of the adjacent nitrogen. (e.g., 2-methoxypyridine pKa ≈ 3.3).
5-Bromo Group (-Br): A halogen is electron-withdrawing (-I), significantly reducing the electron density of the ring and lowering the pKa. (e.g., 3-bromopyridine pKa ≈ 2.8).
Synthesis of Effects:
The electron-donating nature of the 3-amino group is counteracted by the combined electron-withdrawing nature of the 5-bromo and the inductive/steric effects of the 2-methoxy group.
Net Result: The compound is a weak base . The pKa is predicted to be suppressed below that of pyridine, likely in the range of 2.3 – 3.3 .
Protonation Equilibrium Diagram
The following diagram illustrates the equilibrium and the structural influences.
Caption: Protonation equilibrium of 5-Bromo-2-methoxy-3-pyridinamine, highlighting substituent effects on the pyridine nitrogen.
Experimental Determination Protocols
Since exact experimental values vary by solvent and ionic strength, the following protocols are the industry standard for validating the pKa of this specific chemotype.
Method A: Potentiometric Titration (The "Gold Standard")
This method is suitable due to the compound's moderate solubility in aqueous buffers.
Reagents:
0.1 M HCl and 0.1 M NaOH (standardized).
0.15 M KCl (to maintain constant ionic strength).
Degassed water (CO₂-free).
Workflow:
Sample Prep: Dissolve ~5 mg of the hydrochloride salt in 20 mL of 0.15 M KCl. Note that since it is already a salt, the starting pH will be acidic.
Titration: Titrate with 0.1 M NaOH using a micro-burette.
Data Capture: Record pH vs. Volume of NaOH added.
Calculation: Use the Bjerrum plot or Gran analysis to identify the inflection point. The pH at the half-equivalence point (adjusted for activity coefficients) represents the pKa.
If the free base precipitates during potentiometric titration (common for brominated pyridines), UV-metric titration is preferred.
Principle: The UV absorption spectrum of the pyridine ring changes upon protonation.
Wavelength Selection: Monitor shifts in
(typically 240–300 nm) as a function of pH.
Multi-wavelength Analysis: Plot Absorbance vs. pH at multiple wavelengths.
Derivation: The inflection point of the sigmoidal curve yields the pKa.
Caption: Decision tree for selecting the appropriate pKa determination methodology based on solubility.
Pharmaceutical Relevance & Salt Handling
Handling the Hydrochloride Salt
The CAS 1361970-57-1 corresponds to the hydrochloride salt.[1]
Stoichiometry: 1:1 (Base : HCl).
Acidity: A 1% aqueous solution will be acidic (pH ~ 2–3) due to the hydrolysis of the weak base cation.
Stability: The salt is generally more stable to oxidation than the free base. Store under inert atmosphere (Argon/Nitrogen) and protect from light, as brominated pyridines can be photosensitive.
Biological Implications (pH 7.4)
With a predicted pKa of ~2.8:
Stomach (pH 1.2): The compound will be ~97% protonated (ionized). Solubility will be maximal.
Intestine/Blood (pH 7.4): The compound will be >99.9% neutral (un-ionized).
Significance: This suggests high passive membrane permeability in the intestine, making it a favorable scaffold for oral bioavailability. However, it also implies low aqueous solubility in neutral buffers, necessitating formulation strategies (e.g., acidified vehicles or cyclodextrins) for IV administration.
References
PubChem. (2025).[2] 5-Bromo-2-methoxypyridin-3-amine. National Library of Medicine. Available at: [Link]
Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution.
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. (Basis for pKa prediction logic).
An In-depth Technical Guide to the Melting Point of 5-Bromo-2-methoxy-3-pyridinamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals Introduction 5-Bromo-2-methoxy-3-pyridinamine hydrochloride is a heterocyclic organic compound of significant interest in medicinal chemistry and drug disco...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-methoxy-3-pyridinamine hydrochloride is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. As with any active pharmaceutical ingredient (API) or intermediate, a thorough understanding of its physicochemical properties is paramount for its synthesis, purification, formulation, and quality control. Among these properties, the melting point is a fundamental and critical parameter. It provides a preliminary indication of purity and is essential for various aspects of process development and solid-state characterization.
Understanding the Melting Point: Free Base vs. Hydrochloride Salt
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition typically occurs over a narrow temperature range. The melting point is a reflection of the strength of the intermolecular forces holding the molecules together in the crystal lattice.
5-Bromo-2-methoxy-3-pyridinamine (Free Base)
The free base form of the compound, 5-Bromo-2-methoxy-3-pyridinamine, has a reported melting point range.
This relatively low melting point suggests that the intermolecular forces in the crystal lattice of the free base, which are likely dominated by hydrogen bonding and van der Waals interactions, are overcome at a moderate temperature.
The Impact of Hydrochloride Salt Formation
The conversion of a basic compound like 5-Bromo-2-methoxy-3-pyridinamine to its hydrochloride salt involves the protonation of a basic nitrogen atom by hydrochloric acid. This creates an ionic compound, consisting of the pyridinium cation and the chloride anion. The introduction of strong ionic bonds (electrostatic attractions) into the crystal lattice significantly increases the energy required to break down the solid structure.[2][3][4]
Consequently, it is a well-established principle in organic and medicinal chemistry that the melting point of a salt, particularly a hydrochloride salt, is substantially higher than that of its corresponding free base.[2][3] Therefore, the melting point of 5-Bromo-2-methoxy-3-pyridinamine hydrochloride is expected to be significantly higher than the 53-55 °C range of its free base. The exact value, however, must be determined experimentally.
Experimental Determination of Melting Point Range
The following protocol outlines a robust and reliable method for determining the melting point range of 5-Bromo-2-methoxy-3-pyridinamine hydrochloride using a modern digital melting point apparatus. This self-validating system incorporates best practices to ensure accuracy and reproducibility.
Principle
A small, finely powdered sample of the compound is heated at a controlled rate. The temperatures at which the first sign of melting is observed (onset) and at which the entire sample has transformed into a liquid (completion) are recorded. This range provides a critical indicator of the sample's purity. A narrow melting point range (typically 0.5-2 °C) is indicative of a high-purity substance, while a broad range suggests the presence of impurities.[5]
Experimental Workflow
Caption: Workflow for accurate melting point determination.
Step-by-Step Methodology
Sample Preparation:
Drying: Ensure the sample of 5-Bromo-2-methoxy-3-pyridinamine hydrochloride is completely dry. The presence of residual solvent will depress and broaden the melting point range. Drying under vacuum is recommended.
Grinding: Place a small amount of the dried sample on a clean, dry watch glass or in a mortar. Using a spatula or pestle, grind the sample into a fine, uniform powder. This ensures efficient and even heat transfer within the sample.
Capillary Tube Packing: Tap the open end of a capillary melting point tube into the powdered sample. A small amount of the sample will enter the tube. Invert the tube and gently tap the closed end on a hard surface to pack the sample tightly into the bottom. Repeat until a sample column of 2-3 mm in height is obtained. Proper packing is crucial for accurate results.
Melting Point Measurement (using a digital apparatus):
Initial Estimation (Optional but Recommended): If the approximate melting point is unknown, perform a rapid determination. Set the heating rate to a high value (e.g., 10-20 °C/minute). This will provide a rough estimate of the melting range.
Accurate Determination: Prepare a fresh capillary tube with the sample. Set the starting temperature of the melting point apparatus to at least 20 °C below the estimated melting point. Once the temperature is reached, set the heating rate to a slow and steady 1-2 °C/minute. A slow heating rate is essential for allowing the temperature of the sample and the thermometer to be in equilibrium, ensuring an accurate reading.
Observation and Recording: Observe the sample closely through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting). Continue heating and record the temperature at which the last solid crystal melts (the completion of melting). This temperature window is the melting point range.
Repeat for Consistency: For reliable results, perform the measurement in duplicate or triplicate with fresh samples each time.
Interpretation of Results and Troubleshooting
Caption: Logic for interpreting melting point observations.
Sharp Melting Range: A narrow melting range of 0.5-2 °C is a strong indicator of a pure compound.
Broad and Depressed Melting Range: If the observed melting range is wide and lower than the expected value (once established), it suggests the presence of impurities. Impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces.
Decomposition: Some organic compounds may decompose at or near their melting points. This is often indicated by a change in color (e.g., darkening or charring) and/or gas evolution. If decomposition is observed, the melting point should be reported with a "d" or "dec." (e.g., 210-212 °C dec.).
Conclusion
While the precise melting point range of 5-Bromo-2-methoxy-3-pyridinamine hydrochloride is not widely published, this technical guide provides the essential scientific context and a robust experimental protocol for its determination. By understanding the influence of salt formation on melting points and by adhering to a meticulous experimental technique, researchers, scientists, and drug development professionals can confidently establish this critical physicochemical parameter. The accurate determination of the melting point is a cornerstone of chemical characterization, ensuring the quality, purity, and consistency of this important compound in research and development endeavors.
References
Babu, R. J., & Singh, M. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 22(4), 143. [Link]
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 44754869, 5-Bromo-2-methoxypyridin-3-amine. Retrieved from [Link].
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
University of Arizona. (2020). EXPERIMENTAL MEASUREMENTS FOR MELTING POINT, HEAT OF FUSION AND HEAT CAPACITY OF SEVERAL EUTECTIC MOLTEN SALTS BY NACL-KCL-MGCL2. Retrieved from [Link]
University of Calgary. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]
Chemistry LibreTexts. (2022). 2.6: Physical properties of organic compounds. Retrieved from [Link]
Chaurasiya, A. (2021). Salt Selection in Drug Development. Pharmaceutical Technology, 45(6).
University of Babylon. (n.d.). Determination of melting and boiling points. Retrieved from [Link]
University of Manitoba. (n.d.). Melting point determination. Retrieved from [Link]
Puro, K. M., & Chow, K. (2020). Combining drug salt formation with amorphous solid dispersions – a double edged sword. Journal of Pharmaceutical Sciences, 109(1), 583-592.
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 103828029, N-[(2-bromo-5-methoxyphenyl)methyl]pyridin-3-amine. Retrieved from [Link].
Physicochemical and Operational Divergence: 5-Bromo-2-methoxy-3-pyridinamine Free Base vs. Hydrochloride Salt in Drug Development
Executive Summary In the synthesis of complex active pharmaceutical ingredients (APIs)—particularly kinase inhibitors and bromodomain targeting agents—the selection of the correct intermediate physical form is a critical...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the synthesis of complex active pharmaceutical ingredients (APIs)—particularly kinase inhibitors and bromodomain targeting agents—the selection of the correct intermediate physical form is a critical inflection point in process chemistry. 5-Bromo-2-methoxy-3-pyridinamine is a highly versatile building block. However, its deployment as a free base (CAS: 884495-39-0) versus its hydrochloride salt (CAS: 1361970-57-1) dictates fundamentally different handling, storage, and reactivity profiles.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic property lists. We will explore the mechanistic causality behind these differences and provide self-validating protocols for interconversion, downstream application, and stability testing.
Structural and Physicochemical Divergence
The divergence in physical properties between the free base and the hydrochloride (HCl) salt is rooted in molecular lattice energy and electron density distribution. The free base features an electron-rich primary amine conjugated with a methoxy-substituted pyridine ring. This lack of an ionic lattice results in weak intermolecular forces, manifesting as a low-melting solid (53°C–55°C)[1].
Conversely, protonation of the basic nitrogen to form the HCl salt establishes a robust ionic crystal lattice. This drastically increases the melting point, alters the dipole moment, and shifts the solubility profile from organic-soluble to highly aqueous-soluble.
*Inferred standard behavior for highly crystalline pyridinamine hydrochloride salts.
Synthesis and Interconversion Workflow
Process chemists frequently receive the free base from suppliers like [2] or[1], but must convert it to the HCl salt to purge non-basic organic impurities or to stabilize the compound against oxidative degradation.
Workflow for the interconversion between the free base and HCl salt forms.
Protocol: Synthesis of the Hydrochloride Salt
Causality: Protonation of the amine lone pair removes electron density from the conjugated aromatic system, drastically increasing the oxidation potential and rendering the molecule stable to atmospheric oxygen and light.
Dissolution: Dissolve 10.0 mmol (2.03 g) of 5-Bromo-2-methoxy-3-pyridinamine free base in 20 mL of anhydrous diethyl ether (Et₂O) under an inert argon atmosphere.
Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to 0°C. (Causality: Low temperature prevents exothermic degradation and maximizes the precipitation yield by lowering solubility).
Acidification: Dropwise add 1.05 equivalents (10.5 mmol, 2.6 mL) of a 4M HCl solution in dioxane.
Agitation: Stir vigorously for 30 minutes. A white precipitate will form immediately as the ionic lattice energy forces the salt out of the non-polar solvent.
Isolation: Filter the precipitate through a medium-porosity sintered glass funnel. Wash the filter cake with cold anhydrous Et₂O (2 × 5 mL).
Drying: Dry the solid under high vacuum at 40°C to a constant weight.
Self-Validating System Check:
The protocol validates itself gravimetrically and analytically. The yield should be >95% (approx. 2.27 g). Dissolving a 1 mg sample in water and testing with pH paper must yield an acidic result (pH ~3-4). Furthermore, the melting point must shift from the baseline 53°C-55°C to >150°C (with decomposition), confirming complete salt formation.
Reactivity and Downstream Application
The choice between free base and HCl salt dictates the stoichiometry and success of downstream cross-coupling reactions (e.g., Buchwald-Hartwig aminations or Suzuki-Miyaura couplings).
Palladium catalysts require the free amine lone pair to coordinate and undergo reductive elimination. If the HCl salt is used, it must be neutralized in situ. This requires an extra equivalent of a strong base (like NaOtBu or LHMDS), which generates salts (e.g., NaCl) that can precipitate, altering the ionic strength of the reaction mixture and potentially crashing out the catalyst.
Decision matrix for selecting the appropriate physical form in synthetic workflows.
Protocol: In-Situ Neutralization for Cross-Coupling
Causality: To utilize the highly stable HCl salt without an intermediate isolation step, the salt must be neutralized in the reactor to liberate the nucleophilic free base.
Reagent Charging: To an oven-dried Schlenk flask, add 1.0 mmol (239.5 mg) of 5-Bromo-2-methoxy-3-pyridinamine hydrochloride, 1.2 mmol of the aryl bromide coupling partner, and the Pd precatalyst/ligand complex.
Solvent Addition: Add 5 mL of degassed anhydrous toluene.
Neutralization & Basification: Add 2.5 equivalents of Sodium tert-butoxide (NaOtBu). (Causality: 1.0 eq is consumed immediately to neutralize the HCl salt, while the remaining 1.5 eq drives the catalytic cycle).
Reaction: Heat the mixture to 90°C under argon for 12 hours.
Self-Validating System Check:
The initial suspension will visually change color (typically darkening) as the active Pd(0) species forms and the free base is liberated. LC-MS monitoring must show complete consumption of the starting mass (m/z 203 for the liberated free base) and the appearance of the coupled product mass.
Storage, Stability, and Handling Protocols
According to authoritative chemical databases like[4], the free base is classified with specific target organ toxicity and skin irritation hazards, requiring careful handling. More importantly, from a stability standpoint, the free base is highly susceptible to auto-oxidation, forming colored polymeric species over time. It must be stored in a dark place under an inert atmosphere at room temperature or lower[2]. The HCl salt, however, sequesters the reactive lone pair, granting immense shelf stability at the cost of being hygroscopic.
Protocol: Accelerated Stability Testing
Sample Preparation: Prepare 1.0 mg/mL solutions of both the free base and the HCl salt in HPLC-grade methanol.
Incubation: Store aliquots in clear glass vials under ambient light at 40°C / 75% Relative Humidity (RH).
Analysis: Analyze via HPLC-UV (Column: C18, Mobile Phase: Water/MeCN with 0.1% TFA, Detection: 254 nm) at Days 0, 7, 14, and 30.
Self-Validating System Check:
The protocol validates itself if the HCl salt chromatogram remains a single sharp peak (>99% AUC) with no visual color change in the vial. Conversely, the free base vial will visually darken (yellow to brown), and the chromatogram will reveal new, longer-retention-time peaks corresponding to oxidative degradation products.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Synthesis of 5-Bromo-2-methoxy-3-pyridinamine hydrochloride from 2-methoxy-3-nitropyridine
Content Type: Detailed Application Note & Protocol
Audience: Medicinal Chemists, Process Development Scientists[1]
[1]
Abstract & Strategic Overview
This guide details the optimized synthetic route for 5-Bromo-2-methoxy-3-pyridinamine hydrochloride , a critical scaffold in kinase inhibitor development (e.g., targeting PI3K or BTK pathways).[1]
The synthesis addresses a common regioselectivity challenge in pyridine chemistry. Direct halogenation of 3-aminopyridines typically favors the C6 position (para to the amino group). To achieve C5 substitution, this protocol employs a "Bromination-First" strategy , utilizing the synergistic directing effects of the 2-methoxy and 3-nitro groups on the starting material, 2-methoxy-3-nitropyridine .[1] This ensures high regiochemical purity before the reduction of the nitro group.[1]
Key Reaction Scheme
The synthesis proceeds in three distinct stages:
Electrophilic Aromatic Substitution: Regioselective bromination at C5.
Chemomimetic Reduction: Selective reduction of the nitro group preserving the aryl bromide.[1]
Salt Formation: Stabilization of the free base as the hydrochloride salt.
Caption: Figure 1. Synthetic pathway leveraging directing group synergy for C5 regioselectivity.
Retrosynthetic Logic & Critical Parameters
The Regioselectivity Paradox
The success of this synthesis hinges on the order of operations.[1]
Path A (Incorrect): Reduction
Bromination.
Result: The C3-amino group is a strong ortho/para director.[1] It directs bromination primarily to C6 (para) or C4 (ortho), resulting in the wrong isomer.[1]
Path B (Correct): Bromination
Reduction.
Result: In 2-methoxy-3-nitropyridine , the C2-methoxy group (activator) directs ortho/para (to C3 and C5).[1] The C3-nitro group (deactivator) directs meta (to C5).
Detailed Experimental Protocols
Step 1: Bromination of 2-Methoxy-3-nitropyridine
Objective: Introduce bromine at the C5 position.[1][2]
Sodium Acetate (NaOAc) (2.0 eq) - Acts as a buffer to prevent acid-catalyzed demethylation.
Glacial Acetic Acid (AcOH) (10 vol)
Protocol:
Setup: Charge a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel with 2-methoxy-3-nitropyridine, NaOAc, and glacial acetic acid.
Reaction: Heat the mixture to 60–65°C and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[2][3] The product is less polar than the starting material.[1]
Quench: Cool to room temperature (RT). Pour the reaction mixture onto crushed ice (20 vol) containing sodium thiosulfate (
, 10% aq) to quench excess bromine.
Isolation: Stir the slurry for 30 minutes. The product, 5-bromo-2-methoxy-3-nitropyridine , typically precipitates as a pale yellow solid.[1][4] Filter, wash with water, and dry under vacuum.[1][5]
Yield Target: 85–92%
Step 2: Selective Reduction (Nitro
Amine)
Objective: Reduce the nitro group without debrominating the pyridine ring.
Avoid: Pd/C +
(High risk of hydrodebromination).
Recommended: Iron (Fe) powder in acidic media (Bechamp reduction).
Protocol:
Setup: Dissolve 5-bromo-2-methoxy-3-nitropyridine (1.0 eq) in Ethanol/Water (4:1, 10 vol).
Activation: Add Ammonium Chloride (
) (5.0 eq) and Iron powder (325 mesh, 4.0 eq).
Reaction: Heat to reflux (approx. 78°C) with vigorous stirring.
Note: Mechanical stirring is recommended due to the heavy iron slurry.[1]
Monitoring: Reaction is typically complete in 2–3 hours. Monitor for the disappearance of the nitro spot and the appearance of a fluorescent amine spot on TLC.[1]
Workup:
Filter the hot mixture through a Celite pad to remove iron residues.[1] Wash the pad with hot ethanol.[1]
Note: In the product, the H4 and H6 protons appear as doublets with meta-coupling (J ~2 Hz).[1]
Process Visualization
Workup & Purification Flow
The following diagram illustrates the critical separation steps in the reduction phase to ensure removal of iron residues and isolation of the pure amine.
Caption: Figure 2. Isolation workflow for the reduction step.
Safety & Troubleshooting
Hazard Management[1]
Bromine (
): Highly corrosive and volatile. Handle only in a fume hood. Quench spills immediately with sodium thiosulfate.
Nitro Compounds: Potential energetic hazards. Do not distill the nitro intermediate to dryness at high temperatures.[1]
Iron Waste: Pyrophoric risk when dry. Keep iron filter cakes wet with water before disposal.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Regioselectivity (Step 1)
Temperature too high (>80°C)
Maintain reaction at 60–65°C. Ensure NaOAc is present to buffer HBr.
Incomplete Reduction (Step 2)
Iron surface passivation
Activate Iron powder with dilute HCl or use fresh powder. Increase mechanical agitation.
Product Discoloration (Step 3)
Oxidation of free amine
Perform salt formation immediately after workup. Use degassed solvents.[6]
References
ChemicalBook. Synthesis of 5-Bromo-2-methoxy-3-nitropyridine. Retrieved from .
BenchChem. Application Note: Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives. Retrieved from .
National Institutes of Health (NIH). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis. PMC Article. Retrieved from .
Royal Society of Chemistry. Synthetic routes to substituted nitropyridines. Supplementary Information. Retrieved from .
Application Notes and Protocols for 5-Bromo-2-methoxy-3-pyridinamine Hydrochloride in Synthetic Chemistry
Introduction: The Strategic Importance of 5-Bromo-2-methoxy-3-pyridinamine Hydrochloride 5-Bromo-2-methoxy-3-pyridinamine hydrochloride is a highly functionalized pyridine derivative that serves as a critical intermediat...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Importance of 5-Bromo-2-methoxy-3-pyridinamine Hydrochloride
5-Bromo-2-methoxy-3-pyridinamine hydrochloride is a highly functionalized pyridine derivative that serves as a critical intermediate in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. Its strategic arrangement of a bromine atom, a methoxy group, and an amino group on the pyridine core provides multiple reactive sites for a variety of chemical transformations. This versatility makes it an invaluable building block for the construction of novel compounds, especially in the development of kinase inhibitors and other pharmacologically active agents.[1][2] The pyridine scaffold itself is a privileged structure in drug discovery, often mimicking the purine core of ATP to enable competitive binding to the ATP-binding sites of kinases.[3]
This document provides detailed protocols for several key palladium-catalyzed cross-coupling reactions utilizing 5-Bromo-2-methoxy-3-pyridinamine as a key precursor. The protocols are designed to be robust and adaptable, with explanations of the underlying chemical principles to aid researchers in optimizing these reactions for their specific synthetic targets.
Physicochemical Properties and Safety Information
Before proceeding with any experimental work, it is crucial to be familiar with the properties and safety precautions associated with 5-Bromo-2-methoxy-3-pyridinamine and its hydrochloride salt.
5-Bromo-2-methoxypyridine derivatives can cause skin and serious eye irritation, and may cause respiratory irritation.[6][7] Always handle this compound in a well-ventilated fume hood.[8] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7] Avoid inhalation of dust and contact with skin and eyes.[9] In case of contact, rinse the affected area immediately with plenty of water.[8] Store the compound in a tightly closed container in a cool, dry place, away from incompatible materials such as oxidizing agents.[6][10]
The bromine atom on the pyridine ring of 5-Bromo-2-methoxy-3-pyridinamine serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for creating a carbon-carbon bond between an organohalide and an organoboron compound.[11] This reaction is widely used in the synthesis of biaryls and substituted aromatic compounds.[12]
Reaction Principle: The catalytic cycle of the Suzuki reaction involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with a boronic acid (activated by a base), and finally reductive elimination to yield the coupled product and regenerate the catalyst.[11][13]
Application Note: Suzuki-Miyaura Coupling of 5-Bromo-2-methoxy-3-pyridinamine Hydrochloride
Executive Summary & Strategic Analysis The substrate 5-Bromo-2-methoxy-3-pyridinamine hydrochloride presents a unique triad of challenges for palladium-catalyzed cross-coupling: Catalyst Poisoning: The free primary amine...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Analysis
The substrate 5-Bromo-2-methoxy-3-pyridinamine hydrochloride presents a unique triad of challenges for palladium-catalyzed cross-coupling:
Catalyst Poisoning: The free primary amine (once neutralized) at the C3 position can coordinate to the Palladium center, displacing phosphine ligands and arresting the catalytic cycle (formation of "Pd-amine dead-ends").
Electronic Deactivation: The C2-methoxy group acts as an electron-donating group (EDG) by resonance. While pyridines are generally electron-deficient, this EDG increases electron density at the C5-bromide bond, rendering oxidative addition slower compared to electron-poor analogs (e.g., 2-chloropyridines).
Salt Management: The hydrochloride salt requires in situ neutralization. Failure to account for the acidic proton in the base stoichiometry will stall the transmetalation step, which requires a basic environment to activate the boronic acid.
Success Strategy: This protocol utilizes ligand-controlled catalysis to overcome these barriers. We employ bulky, electron-rich phosphine ligands (Buchwald-type or Bidentate) to facilitate oxidative addition on the electron-rich ring and sterically prevent the C3-amine from binding to the metal center.
Mechanistic Insight: The Salt & Chelation Effect
Understanding the causality behind the protocol is essential for reproducibility.
The HCl Factor: The first equivalent of base added to the reaction does not participate in the Suzuki cycle; it is consumed immediately to neutralize the pyridinium HCl salt. If you use a standard 2.0 equiv. of base, you are effectively running the reaction with only 1.0 equiv., which is often insufficient for complete conversion. Rule: Always calculate Base = 2.5 to 3.5 equivalents.
The "Orthogonal" Ligand: To prevent the C3-amine from poisoning the catalyst, we use ligands like SPhos or dppf . These ligands create a crowded steric environment around the Pd center that accommodates the oxidative addition of the aryl bromide but rejects the coordination of the substrate's own amine nitrogen.
Visualization: Reaction Mechanism & Salt Neutralization
The following diagram illustrates the dual pathway: the necessary neutralization step and the catalytic cycle protected by bulky ligands.
Caption: Mechanistic flow showing the critical neutralization step and the risk of catalyst poisoning if non-bulky ligands are used.
Best for standard boronic acids and initial screening.
Preparation: To a reaction vial equipped with a magnetic stir bar, add the Substrate HCl salt (1.0 equiv), Aryl Boronic Acid (1.3 equiv), and K₃PO₄ (3.5 equiv).
Catalyst Addition: Add Pd(dppf)Cl₂·DCM (5 mol%).
Note: dppf is a bidentate ligand that resists displacement by the amine.
Inerting: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (x3 cycles).[2][3][4][5]
Solvent: Add degassed 1,4-Dioxane and Water (4:1 ratio) via syringe.
Why Water? Essential for dissolving the inorganic base and facilitating the transmetalation step.
Reaction: Heat to 90°C for 4–16 hours.
Workup: Cool to RT. Dilute with EtOAc. Wash with water (x2) and brine.[5] Dry over Na₂SO₄.[2][3][5]
Protocol B: High-Performance Method (SPhos)
Best for sterically hindered partners or electron-rich boronic acids where Method A fails.
Catalyst Pre-complexation: In a separate small vial under inert gas, mix Pd(OAc)₂ (5 mol%) and SPhos (10 mol%) in 1 mL of dry Dioxane. Stir for 5 mins at RT to generate the active catalytic species (Yellow to orange color change).
Main Setup: In the main reaction vessel, combine Substrate HCl salt (1.0 equiv), Boronic Acid (1.5 equiv), and K₃PO₄ (3.5 equiv).
Combination: Add the pre-formed catalyst solution to the main vessel. Add remaining solvent (Dioxane/Water 4:1) to reach 0.1 M.[5]
Reaction: Heat to 100°C . The bulky SPhos ligand creates a "roof" over the Pd, preventing the 3-amino group from binding while accelerating the coupling of the electron-rich pyridine.
Experimental Workflow Diagram
Caption: Step-by-step workflow ensuring anaerobic conditions and proper reaction monitoring.
Troubleshooting & Optimization
Observation
Diagnosis
Corrective Action
No Reaction (SM remains)
Catalyst Poisoning
Switch to Method B (SPhos or XPhos). These ligands are too bulky to allow amine coordination [1].
Protodehalogenation (Br replaced by H)
Hydride Source / Overheating
Reduce temperature to 80°C. Ensure solvent is degassed thoroughly (oxygen promotes side reactions). Use a milder base like K₂CO₃.[6]
Low Conversion (<50%)
Acidic Suppression
Check Base Stoichiometry. Did you account for the HCl salt? Increase base to 4.0 equiv.
Homocoupling of Boronic Acid
Oxidative Coupling
Oxygen leak. Re-degas solvents. Add the boronic acid slowly or in portions.
References
BenchChem. A Comparative Guide to Palladium Catalysts for 3-Amino-5-bromopyridine Coupling Reactions. (2025).[3][4][5][6][7][8][9] Retrieved from
Billingsley, K., & Buchwald, S. L. (2006).[10] Highly Active Pd-Phosphine Catalysts for Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids.[10] Angewandte Chemie International Edition.[10][11] Retrieved from
Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide and Side Reactions. Retrieved from
Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction Protocols. Retrieved from
Revolutionizing N-Aryl Bond Formation: A Guide to Buchwald-Hartwig Amination with 5-Bromo-2-methoxy-3-pyridinamine Hydrochloride
The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds.[1][2][3] This trans...
Author: BenchChem Technical Support Team. Date: March 2026
The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds.[1][2][3] This transformation has become indispensable in the pharmaceutical and materials science sectors, enabling the synthesis of a vast array of aryl and heteroaryl amines that are often challenging to produce via traditional methods.[3][4][5] This guide offers a comprehensive technical overview and detailed protocols for the successful application of the Buchwald-Hartwig amination using 5-Bromo-2-methoxy-3-pyridinamine hydrochloride, a key building block in drug discovery.
The Strategic Importance of Pyridinic Scaffolds
The pyridine moiety is a ubiquitous scaffold in a multitude of pharmaceutical agents.[1] The ability to efficiently forge C-N bonds involving pyridyl substrates is therefore of paramount importance. However, the amination of halopyridines can present unique challenges, primarily due to the potential for the pyridine nitrogen to coordinate with and deactivate the palladium catalyst.[6] This guide will address these specific challenges and provide robust strategies for successful coupling.
Deconstructing the Catalytic Cycle: The "Why" Behind the Protocol
A deep understanding of the reaction mechanism is crucial for rational troubleshooting and optimization. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle.[7][8][9][10]
Application Note: Heterocyclic Derivatization of 5-Bromo-2-methoxy-3-pyridinamine HCl
This Application Note is designed for medicinal chemists and process scientists utilizing 5-Bromo-2-methoxy-3-pyridinamine HCl (CAS: 1211529-68-0 for HCl; 13509-14-3 for free base) as a linchpin scaffold.[1][2] The guide...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for medicinal chemists and process scientists utilizing 5-Bromo-2-methoxy-3-pyridinamine HCl (CAS: 1211529-68-0 for HCl; 13509-14-3 for free base) as a linchpin scaffold.[1][2]
The guide prioritizes divergent synthesis : utilizing the orthogonal reactivity of the C5-Bromine (cross-coupling) and the C2-Methoxy/C3-Amine motif (heterocyclization).[1][2]
[1][2]
Executive Summary & Scaffold Analysis
5-Bromo-2-methoxy-3-pyridinamine is a "privileged" pyridine scaffold due to its three distinct reactive sites, allowing for the rapid generation of fused bicyclic heterocycles (e.g., imidazopyridines, oxazolopyridines) and biaryl systems.[2]
Site A (C5-Bromine): Excellent handle for Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).[1][2] It is electronically activated by the ortho-amino group but stable enough to survive standard nucleophilic conditions.[2]
Site B (C3-Amine): A primary nucleophile ready for acylation, alkylation, or condensation with electrophiles (aldehydes, orthoesters).
Site C (C2-Methoxy): A "masked" reactive center.[1][2] It can serve as a leaving group (SNAr) to introduce diverse amines or be demethylated to reveal a 2-pyridone/2-hydroxy tautomer for oxazole formation.[2]
Strategic Workflow
The following diagram illustrates the divergent pathways available from this single starting material.
Figure 1: Divergent synthetic pathways.[1][2] The scaffold allows C5-functionalization before or after heterocycle formation, though C5-first is often preferred to avoid catalyst poisoning by the fused imidazole/oxazole nitrogens.[2]
Preparation of the Free Base (Essential Pre-treatment)
Most commercial sources supply the HCl salt to prevent oxidation of the amine. For metal-catalyzed couplings or nucleophilic substitutions, the free base must be liberated to ensure stoichiometric accuracy and prevent catalyst inhibition.[2]
This module installs an aryl or heteroaryl tail at the 5-position while preserving the aminopyridine core for later cyclization.[1][2]
Rationale: The 2-methoxy group is electronically donating, making the oxidative addition at C5-Br slower than in electron-deficient pyridines.[2] Specialized ligands (e.g., XPhos, SPhos) or bis-phosphine complexes are recommended over simple Pd(PPh3)4.
This is the most technically demanding but high-value transformation.[1][2] It involves converting the 2-methoxy-3-amino system into a fused imidazole ring.[1][2]
Mechanism:
Direct cyclization is difficult.[1][2] The standard route involves SNAr displacement of the 2-methoxy group by a primary amine to form a 2,3-diaminopyridine intermediate, followed by cyclization.
Step 1: Synthesis of N2-substituted-2,3-diaminopyridine
The 2-methoxy group is a poor leaving group unless activated by the ring nitrogen or high heat.[1][2]
Protocol:
Reagents: Dissolve 5-Bromo-2-methoxy-3-pyridinamine (1.0 equiv) in the neat amine (R-NH2) if liquid (e.g., benzylamine, n-butylamine). If the amine is solid or valuable, use NMP (N-methyl-2-pyrrolidone) as solvent with 3.0 equiv of amine.[1][2]
Conditions: Heat to 140–160°C in a sealed tube for 12–24 hours.
Expert Tip: If conversion is low, add 1.0 equiv of weak acid (e.g., Pyridinium tosylate) to protonate the pyridine nitrogen, activating the C2 position for nucleophilic attack.
Workup: Pour into water. The diamine product often precipitates.[2] If not, extract with DCM.
Checkpoint: Verify the loss of the O-Methyl singlet (~3.9 ppm) in 1H NMR.
Step 2: Cyclization to Imidazo[4,5-b]pyridine
Once the 2,3-diamine is secured, cyclization is rapid.
Protocol (Orthoester Method):
Reagents: Suspend the 2,3-diaminopyridine intermediate in Triethyl Orthoformate (excess, acts as solvent) or use 1.5 equiv in EtOH with catalytic p-TsOH (5 mol%).
Reaction: Reflux (80–100°C) for 2–4 hours.
Result: Formation of the C2-unsubstituted imidazo[4,5-b]pyridine.
Variation: To install a C2-substituent, use an aldehyde (R-CHO) with Na2S2O5 (oxidant) in DMF/DMSO.[1][2]
References
Suzuki Coupling on Aminopyridines: Molecules2017 , 22(2), 190. "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling." Link
Imidazo[4,5-b]pyridine Synthesis: European Journal of Chemistry2017 , 8(1), 25-32. "Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity." Link
Oxazolo[4,5-b]pyridine Pathways: Tetrahedron2001 , 57(15), 3027-3038.[2] "Synthesis of substituted oxazolo[4,5-b]pyridine derivatives." Link
Nucleophilic Substitution of 2-Methoxypyridines: Chemical & Pharmaceutical Bulletin2000 , 48(12), 1947-1953. "An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid." Link
Advanced Synthetic Applications of 5-Bromo-2-methoxy-3-pyridinamine Hydrochloride in Medicinal Chemistry
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Application Note & Experimental Protocols Executive Summary & Strategic Utility In modern drug discovery, the pyridine r...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Application Note & Experimental Protocols
Executive Summary & Strategic Utility
In modern drug discovery, the pyridine ring remains one of the most privileged scaffolds due to its favorable physicochemical properties and ability to engage in key hydrogen-bonding interactions within target binding pockets. 5-Bromo-2-methoxy-3-pyridinamine hydrochloride (CAS: 1361970-57-1) is a highly versatile, trifunctional building block[1].
As a Senior Application Scientist, I frequently recommend this specific scaffold for complex library generation because it offers three orthogonal vectors for structural diversification:
C5-Bromo Group: Primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
C3-Amino Group: Acts as a nucleophilic handle for amidation, urea formation, or conversion to a diazonium intermediate.
C2-Methoxy Group: Modulates the electronics of the pyridine ring and serves as a latent 2-pyridone bioisostere (cleavable post-functionalization).
Causality in Salt Selection: Why utilize the hydrochloride salt rather than the free base (CAS: 884495-39-0)? The electron-rich nature of the 3-amino-2-methoxypyridine core makes the free base highly susceptible to premature air oxidation. The HCl salt protonates the amine, significantly enhancing the bench stability, shelf life, and aqueous solubility of the compound during handling and storage.
Physicochemical Profiling
Understanding the fundamental properties of this building block is critical for calculating stoichiometry and predicting solubility during assay development.
The true power of 5-Bromo-2-methoxy-3-pyridinamine lies in the ability to selectively react one functional group while leaving the other intact. However, the free C3-amino group can coordinate to palladium centers, potentially poisoning the catalyst during C5-cross-coupling.
According to a, this catalyst deactivation can be circumvented either by protecting the amine prior to cross-coupling or by utilizing bulky, electron-rich phosphine ligands (such as XPhos) that sterically prevent nitrogen coordination while accelerating the oxidative addition at the C-Br bond[2][3].
These orthogonal pathways are frequently utilized in the synthesis of complex kinase inhibitors, including those targeting the PI3K/Akt/mTOR signaling pathways ()[4][5].
Workflow demonstrating orthogonal functionalization of the C3 and C5 positions.
Quantitative Data: Suzuki-Miyaura Optimization
When attempting to perform a Suzuki-Miyaura coupling directly on the unprotected amine, ligand selection is the single most critical variable. The table below summarizes the causality behind catalyst/ligand optimization to prevent N-coordination.
The following protocols are designed as self-validating systems. By monitoring specific mass shifts and TLC behaviors, researchers can confirm mechanistic success at each step.
Protocol A: Chemoselective Amide Coupling at the C3 Position
This protocol utilizes HATU for rapid carboxylic acid activation. Because we are starting with the hydrochloride salt, precise base stoichiometry is critical.
Step-by-Step Methodology:
Activation: In an oven-dried flask under Argon, dissolve the desired carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M).
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).
Causality: 1.0 eq is required to neutralize the HCl salt of the pyridine, 1.0 eq deprotonates the carboxylic acid, and 1.0 eq acts as a general base to drive the catalytic cycle.
Nucleophilic Attack: Add 5-Bromo-2-methoxy-3-pyridinamine hydrochloride (1.0 eq) in one portion.
Reaction: Stir at room temperature for 4–6 hours.
Validation (QC): Monitor via LC-MS. Look for the disappearance of the m/z 203/205 [M+H]+ doublet (characteristic 1:1 bromine isotope pattern of the free base) and the appearance of the product mass.
Workup: Dilute the mixture with Ethyl Acetate. Wash sequentially with 5% aqueous LiCl (3x, to remove DMF), saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate.
Protocol B: Suzuki-Miyaura Cross-Coupling at the C5 Position
This protocol is optimized for the unprotected aminopyridine core, utilizing XPhos to bypass catalyst poisoning. Furthermore, these scaffolds are frequently utilized in C-N and C-O bond-forming reactions, including Chan-Lam couplings ()[6].
Step-by-Step Methodology:
Preparation: Charge a Schlenk flask with 5-Bromo-2-methoxy-3-pyridinamine hydrochloride (1.0 eq), the desired Arylboronic acid (1.2 eq), and K3PO4 (4.0 eq).
Causality: An extra equivalent of K3PO4 is used to neutralize the HCl salt before the transmetalation step can occur.
Catalyst Loading: Add Pd2(dba)3 (0.02 eq) and XPhos (0.04 eq).
Degassing: Evacuate the flask and backfill with Argon (Repeat 3x).
Causality: Oxygen promotes the homocoupling of the boronic acid and oxidizes the electron-rich XPhos ligand, killing the catalytic cycle.
Solvent Addition: Add degassed 1,4-Dioxane/H2O (4:1 v/v, 0.1 M).
Causality: Water is strictly required to dissolve the K3PO4 and generate the reactive boronate species necessary for transmetalation.
Reaction: Heat the mixture at 90 °C for 12 hours.
Validation (QC): TLC (Hexanes:EtOAc) should show the consumption of the starting material. LC-MS will confirm the loss of the bromine isotope pattern.
Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, extract with EtOAc, dry, and purify via flash chromatography.
Mechanism of the Suzuki-Miyaura cross-coupling cycle on the 5-bromo position.
Welker, M. E., & Kulik, G. "Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors." Bioorganic & Medicinal Chemistry, 2013. Available at:[Link]
Beilstein Journal of Organic Chemistry. "Catalytic Chan–Lam coupling using a 'tube-in-tube' reactor to deliver molecular oxygen as an oxidant." Beilstein J. Org. Chem., 2016. Available at:[Link]
Application Note: Strategies for the In Situ Neutralization of 5-Bromo-2-methoxy-3-pyridinamine Hydrochloride
Executive Summary 5-Bromo-2-methoxy-3-pyridinamine hydrochloride (CAS: 1211526-62-3 / Free Base CAS: 6609-54-7) is a critical heterocyclic building block employed in the synthesis of kinase inhibitors and other bioactive...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
5-Bromo-2-methoxy-3-pyridinamine hydrochloride (CAS: 1211526-62-3 / Free Base CAS: 6609-54-7) is a critical heterocyclic building block employed in the synthesis of kinase inhibitors and other bioactive small molecules.[1] Its functional density—containing an aryl bromide for cross-coupling, a methoxy group for solubility/binding, and a primary amine for amide/urea formation—makes it a versatile scaffold.
However, the hydrochloride salt form presents a kinetic barrier. The protonation of the pyridine ring nitrogen (or the exocyclic amine depending on specific conditions) significantly reduces the nucleophilicity of the C3-amine and alters the solubility profile, rendering it insoluble in non-polar organic solvents like dichloromethane (DCM) or toluene.
This guide provides evidence-based protocols for neutralizing this salt in situ to liberate the reactive free base, ensuring high yields in subsequent nucleophilic substitutions, acylations, or palladium-catalyzed cross-couplings.
Chemical Logic & Reagent Selection
The pKa Landscape
To select the correct base, one must understand the acidity of the conjugate acid.
Effect of Substituents: The 5-Bromo (EWG) and 2-Methoxy (Inductive EWG, Resonance EDG) groups modulate this basicity.[1] The electron-withdrawing nature of the bromine atom generally lowers the pKa of the ring nitrogen, making the salt easier to deprotonate than unsubstituted aminopyridine salts.
Implication: Weak bases (Carbonates, Bicarbonates) are sufficient for neutralization.[2] Strong, hindered organic bases (DIPEA) are ideal for anhydrous applications.
Reagent Selection Matrix
Application
Recommended Base
Solvent System
Rationale
Biphasic Extraction
Sat. or 1M
DCM / Water or EtOAc / Water
Rapid partitioning; inorganic salts remain in aqueous phase.[1]
Amide Coupling (Anhydrous)
DIPEA (Hünig's Base) or NMM
DMF, DCM, or THF
Non-nucleophilic; soluble in organics; scavenges HCl generated during coupling.
Suzuki/Buchwald Coupling
, , or
Dioxane/Water or Toluene/Water
Inorganic bases are standard for Pd-cycles; biphasic system aids solubility of boronic acids.
Isothiocyanate Formation
Triethylamine ()
DCM or
Volatile; easily removed; sufficient basicity to drive dithiocarbamate formation.[1]
Detailed Protocols
Protocol A: Biphasic Neutralization (Isolation of Free Base)
Use this when the subsequent reaction requires strict stoichiometry or is sensitive to amine salts.
Dissolution: Dissolve the carboxylic acid (1.0 eq) and coupling agent (1.1 eq) in anhydrous DMF. Stir for 5–10 minutes to activate.
Salt Addition: Add the 5-Bromo-2-methoxy-3-pyridinamine HCl (1.0 eq) directly to the vessel.
Base Activation: Add DIPEA (2.5 – 3.0 equivalents) dropwise.[1]
Mechanistic Note: The first 1.0 eq of DIPEA neutralizes the HCl salt, liberating the nucleophilic amine. The remaining equivalents scavenge the acid produced during the coupling event.[1]
Reaction: Stir at Room Temperature (RT) for 2–12 hours. Monitor conversion by LCMS.
Protocol C: In Situ Base for Palladium-Catalyzed Coupling
Use this for Suzuki-Miyaura or Buchwald-Hartwig reactions.[1]
Application Note: Scalable Synthesis of 5-Bromo-2-methoxy-3-pyridinamine Hydrochloride
Abstract This application note details a robust, scalable protocol for the synthesis of 5-Bromo-2-methoxy-3-pyridinamine hydrochloride , a critical scaffold in the development of kinase inhibitors (e.g., SHP2, RAF) and o...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note details a robust, scalable protocol for the synthesis of 5-Bromo-2-methoxy-3-pyridinamine hydrochloride , a critical scaffold in the development of kinase inhibitors (e.g., SHP2, RAF) and other heterocyclic pharmaceutical agents. Unlike lab-scale methods that often suffer from poor regioselectivity during halogenation, this protocol utilizes a Nucleophilic Aromatic Substitution (SNAr) followed by a Chemoselective Nitro Reduction . This route ensures correct isomer placement and preserves the aryl-bromide motif, avoiding common debromination side reactions associated with catalytic hydrogenation.
Introduction & Retrosynthetic Analysis
The synthesis of polysubstituted pyridines is frequently complicated by the directing effects of existing substituents. Attempting to directly brominate 2-methoxy-3-pyridinamine often yields a mixture of regioisomers (C4, C5, and C6 substitution) due to the competing ortho/para directing effects of the amino and methoxy groups.
To guarantee the 5-bromo regiochemistry, this protocol employs a "pre-functionalized" strategy. We begin with a scaffold where the bromine and nitro groups are already correctly positioned, using 5-bromo-2-chloro-3-nitropyridine as the starting material.[1]
Retrosynthetic Logic
Target: 5-Bromo-2-methoxy-3-pyridinamine HCl.
Disconnection 1 (Salt Formation): Removal of HCl.
Disconnection 2 (Functional Group Interconversion): Reduction of Nitro to Amine without debromination.
Disconnection 3 (SNAr): Displacement of 2-Chloro with Methoxide.
Note: In the HCl salt, the NH2 signal will disappear or shift downfield significantly (broad exchangeable peak > 8 ppm), and aromatic peaks may shift slightly.
Mobile Phase: Gradient Water (0.1% TFA) / Acetonitrile (0.1% TFA).
Target: > 98.0% Area.
Impurity Control: Monitor for "Des-bromo" impurity (2-methoxy-3-pyridinamine) which indicates over-reduction.
Troubleshooting & Critical Parameters
Issue
Probable Cause
Corrective Action
Low Yield in Step 1
Incomplete reaction or hydrolysis of product.
Ensure anhydrous MeOH is used. Check NaOMe quality. Do not overheat during quench.
Debromination (Step 2)
Reaction too vigorous or wrong reducing agent.
Do NOT use H2/Pd . Stick to Fe/NH4Cl or SnCl2. Keep temp < 85 °C.
Iron Filtration Issues
Colloidal iron passing through filter.
Use a Celite pad. Ensure the mixture is hot during filtration.
Salt is Hygroscopic
Residual solvent or excess HCl.
Wash salt with anhydrous ether/pentane. Dry under high vacuum. Store in desiccator.
References
Vertex AI Search Results. (2025). Synthesis of 5-Bromo-2-methoxy-3-nitropyridine from 5-Bromo-2-chloro-3-nitropyridine. Retrieved from ChemicalBook & PubChem. Link
Thermo Scientific Chemicals. (2025). 3-Amino-5-bromo-2-methoxypyridine Specifications and Physical Properties. Retrieved from Fisher Scientific. Link
BenchChem Application Notes. (2025). Protocols for the Reduction of 2-Amino-3-Nitro-5-Bromopyridine. Retrieved from BenchChem.[4][5] Link
PubChem Compound Summary. (2025). 5-Bromo-2-methoxypyridin-3-amine (CID 44754869).[2] National Center for Biotechnology Information. Link
Royal Society of Chemistry. (2011). Supplementary Information: Synthetic routes to substituted pyridines. Chemical Communications. Link
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Medicinal Chemists, Assay Developers, and Drug Discovery Scientists
Compound of Interest: 5-Bromo-2-methoxy-3-pyridinamine hydrochloride (CAS: 1361970-57-1) / Free base (CAS: 1450711-53-1)
Executive Summary & Strategic Rationale
In the landscape of targeted oncology and signal transduction modulation, the design of ATP-competitive kinase inhibitors relies heavily on versatile, multi-functional chemical scaffolds. 5-Bromo-2-methoxy-3-pyridinamine hydrochloride has emerged as a highly privileged building block in the synthesis of inhibitors targeting PI3K/mTOR, Aurora kinases, MPS1, and Raf kinases[1][2][3].
As a Senior Application Scientist, I emphasize that the selection of this specific building block is driven by the orthogonal reactivity of its three functional groups, allowing for precise, stepwise elaboration into the kinase hinge-binding region:
C3-Amino Group: Acts as a primary nucleophile for sulfonylation or amidation. When converted to a sulfonamide, it provides an excellent hydrogen-bond donor to interact with the kinase hinge region (e.g., Val851 in PI3Kα) [1].
C5-Bromo Group: Serves as the optimal handle for palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, enabling the extension of the molecule into the hydrophobic affinity pockets of the kinase [2].
C2-Methoxy Group: Functions dually. It can be retained to lock the conformation of the C3-substituent via steric and weak dipole interactions, or it can be chemoselectively cleaved (O-demethylation) to reveal a 2-pyridone core. The 2-pyridone motif is a classic ATP-mimetic that forms robust bidentate hydrogen bonds with the kinase hinge backbone [2].
Mechanistic Workflow & Pathway Visualization
The synthetic divergence of this building block allows researchers to target entirely different kinase families simply by altering the final deprotection step.
Caption: Divergent synthetic workflow of 5-Bromo-2-methoxy-3-pyridinamine into distinct kinase inhibitors.
When the methoxy group is retained, the resulting sulfonamide derivatives are potent dual inhibitors of the PI3K/mTOR pathway, a critical signaling cascade in tumor proliferation [1].
Caption: Disruption of the PI3K/AKT/mTOR signaling cascade by methoxypyridine-based dual inhibitors.
Quantitative Data & Reaction Metrics
The following table summarizes the typical reaction efficiencies and resulting biological activities when utilizing this building block in literature-validated workflows [1][2].
TMS-Cl, NaI, CH₃CN, 80°C, 4h (in situ TMS-I generation)
3-Amino-5-arylpyridin-2(1H)-one derivatives
65 - 75%
MPS1 (IC₅₀: ~80 nM) Aurora B (>70% inhibition)
Self-Validating Experimental Protocols
The following protocols are engineered to ensure high fidelity and reproducibility. Causality for reagent selection is embedded within the steps to guide troubleshooting.
Protocol A: Chemoselective Sulfonylation of the C3-Amine
Objective: Convert the hydrochloride salt to the free base in situ and selectively sulfonylate the sterically hindered 3-amino group [1].
Preparation: Suspend 5-Bromo-2-methoxy-3-pyridinamine hydrochloride (1.0 eq, e.g., 20 mmol) in anhydrous pyridine (50 mL) under a nitrogen atmosphere.
Causality: Pyridine acts as both the solvent and the base. It neutralizes the HCl salt to liberate the nucleophilic free amine and subsequently acts as an acid scavenger for the HCl generated during sulfonylation.
Addition: Cool the suspension to 0°C. Add 2,4-difluorobenzenesulfonyl chloride (1.2 eq) dropwise over 15 minutes.
Reaction: Remove the ice bath and stir the mixture at room temperature for 24 hours.
In-Process Control (IPC): Monitor via TLC (Hexane:EtOAc 2:1). The starting material spot (ninhydrin positive) should disappear, replaced by a higher Rf UV-active spot.
Workup: Evaporate the pyridine under reduced pressure. Quench the residue by adding deionized H₂O (100 mL) and stir vigorously for 1 hour.
Self-Validation: A brown-yellow precipitate will form as the product is highly insoluble in water, driving the purification process.
Isolation: Filter the precipitate, wash sequentially with cold water and hexane, and dry under high vacuum to yield the sulfonamide intermediate.
Objective: Arylate the C5-position while maintaining the integrity of the methoxy and sulfonamide/amine groups [2].
Preparation: In a microwave-safe vial or Schlenk flask, combine the 5-bromo intermediate (1.0 eq), the desired aryl boronic acid (1.2 eq), and anhydrous K₃PO₄ (3.0 eq).
Catalyst Loading: Add Pd₂(dba)₃ (0.05 eq) and a bulky phosphine ligand like XPhos or 2-dicyclohexylphosphino-2,4,6-triisopropylbiphenyl (0.2 eq).
Causality: The bulky, electron-rich phosphine ligand is critical to facilitate the oxidative addition into the electron-rich aminopyridine C-Br bond and prevent catalyst deactivation.
Solvent & Degassing: Add degassed n-butanol (4 mL per mmol). Purge the system with nitrogen for 10 minutes.
Causality: n-Butanol is chosen for its high boiling point and polar protic nature, which partially dissolves the phosphate base, accelerating the transmetalation step.
Heating: Stir the mixture at 110°C for 3 hours.
Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via flash column chromatography.
Protocol C: In Situ O-Demethylation to 2-Pyridone
Objective: Cleave the C2-methoxy ether to generate the ATP-mimetic 2-pyridone scaffold [2].
Reagent Generation: To avoid handling highly reactive, corrosive, and moisture-sensitive commercial Iodotrimethylsilane (TMS-I), generate it in situ. Dissolve the methoxypyridine intermediate (1.0 eq) and Sodium Iodide (NaI, 3.0 eq) in anhydrous acetonitrile.
Causality: TMS-Cl reacts with NaI to form TMS-I and NaCl (which precipitates, driving the reaction forward). The TMS-I then selectively cleaves the methyl ether without damaging the core heterocyclic system.
Heating: Heat the mixture to 80°C for 4 hours.
IPC: LC-MS will show a mass shift of[M-14] (loss of a methyl group) and the emergence of the highly polar pyridone tautomer.
Quenching: Cool to room temperature and quench with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any residual iodine (color changes from dark brown to pale yellow/white). Extract with EtOAc, dry, and concentrate.
References
Title: Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors
Source: Molecules 2023, 28(6), 2753.
URL: [Link]
Title: Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition
Source: Bioorganic & Medicinal Chemistry 2014, 22(15), 4049-4058.
URL: [Link]
Source:U.S. Patent 9,242,969 B2 (2016).
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Optimizing the Synthesis of 5-Bromo-2-methoxy-3-pyridinamine Hydrochloride
Welcome to the Technical Support Center. 5-Bromo-2-methoxypyridin-3-amine is a highly valuable building block, frequently utilized in the synthesis of kinase-targeted fragment libraries[1] and novel PI3K/mTOR dual inhibi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. 5-Bromo-2-methoxypyridin-3-amine is a highly valuable building block, frequently utilized in the synthesis of kinase-targeted fragment libraries[1] and novel PI3K/mTOR dual inhibitors[2]. However, the synthesis of its hydrochloride salt from 5-bromo-2-methoxy-3-nitropyridine presents several chemoselective and physical challenges.
This guide is designed for drug development professionals and synthetic chemists. It bypasses basic theory to directly address the mechanistic causality of common experimental failures, providing self-validating protocols to ensure high-yield recovery.
Mechanistic Pathway & Synthesis Workflow
The optimal route avoids direct bromination of 2-methoxy-3-pyridinamine (which suffers from poor regioselectivity) and instead relies on the chemoselective reduction of 5-bromo-2-methoxy-3-nitropyridine[3], followed by anhydrous salt formation.
Fig 1. Chemoselective synthesis workflow for 5-Bromo-2-methoxy-3-pyridinamine hydrochloride.
Troubleshooting & FAQs
Q1: Why is my yield so low when using catalytic hydrogenation (H₂, Pd/C) for the nitro reduction?
The Causality: Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) is highly efficient for nitro reduction but is notoriously problematic for halogenated aromatics. The palladium catalyst lowers the activation energy for carbon-halogen bond cleavage, leading to rapid hydrodehalogenation. In your reaction, the C5-bromine atom is being cleaved, yielding the undesired 2-methoxy-3-pyridinamine byproduct.
Self-Validating System: Run an LC-MS on your crude mixture. If you observe a dominant mass peak at m/z 125.1 [M+H]⁺ instead of the expected m/z 203.0/205.0 [M+H]⁺ for the brominated free base, hydrodehalogenation has occurred.
The Solution: Switch to the Béchamp reduction utilizing Iron powder and Ammonium Chloride (Fe/NH₄Cl). This method is the industry standard for preserving aryl halides during nitro reduction[3].
Q2: During the Fe/NH₄Cl reduction, I observe incomplete conversion with a persistent intermediate on TLC. How do I drive it to completion?
The Causality: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates. A stalled reaction indicates that electron transfer from the iron surface is hindered. This is caused by either passivation of the iron surface (formation of an inactive oxide layer) or insufficient thermal energy to push the stable hydroxylamine intermediate to the fully reduced amine.
The Solution:
Use finely divided iron powder (≥325 mesh) to maximize the reactive surface area.
Ensure the reaction is maintained at a vigorous reflux (80–85 °C). The thermal energy is critical; running this reaction at room temperature will stall it at the hydroxylamine stage.
Q3: I am losing a massive amount of product during the filtration of the iron sludge. How can I improve recovery?
The Causality: The Béchamp reduction generates a gelatinous iron(II/III) oxide/hydroxide sludge. 5-Bromo-2-methoxy-3-pyridinamine, being a Lewis base, coordinates with these iron oxides or becomes physically trapped within the colloidal matrix, drastically reducing isolated yield.
The Solution: Never filter the reaction mixture cold. While the mixture is still hot (60–70 °C), filter it through a tightly packed, pre-wetted pad of Celite. Wash the filter cake exhaustively with hot ethyl acetate (EtOAc). The thermal energy and polar aprotic solvent disrupt the amine-iron interactions, eluting the trapped product.
Q4: My final hydrochloride salt is oily, discolored, or highly hygroscopic. What went wrong?
The Causality: Pyridinamine salts are highly sensitive to water. If you used aqueous hydrochloric acid (e.g., 37% HCl) to form the salt, the residual water hydrates the crystal lattice, leading to oiling out or a sticky, hygroscopic mass. Furthermore, oxidation of the free amine in the presence of air and acid causes browning.
The Solution: Utilize a strictly anhydrous salt formation protocol. Dissolve the free base in a dry solvent and precipitate it using anhydrous HCl in 1,4-dioxane. The lack of water forces the hydrochloride salt to precipitate immediately as a clean, off-white crystalline solid.
Quantitative Data Summary
The table below summarizes the quantitative differences between common reduction methodologies for this specific scaffold.
Reduction Method
Reagents
Temperature
Debromination Risk
Expected Yield
Mechanistic Notes
Catalytic Hydrogenation
H₂, 10% Pd/C, MeOH
25 °C
High (>60%)
<30%
Unsuitable due to rapid hydrodehalogenation of the C5-bromine.
Stannous Chloride
SnCl₂·2H₂O, EtOH
70 °C
Low
65–75%
Generates toxic tin waste; causes difficult emulsions during basic workup.
Béchamp Reduction
Fe powder, NH₄Cl, EtOH/H₂O
85 °C (Reflux)
None
85–95%
Industry standard[3]; highly chemoselective; requires hot Celite filtration.
Zinc / Acetic Acid
Zn dust, AcOH
25–50 °C
Moderate
70–80%
Risk of partial debromination if the internal temperature exceeds 50 °C.
Standardized Experimental Protocol
This step-by-step methodology is designed as a self-validating system to ensure maximum yield and purity.
Phase 1: Chemoselective Nitro Reduction
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-methoxy-3-nitropyridine (1.0 equiv).
Solvent: Suspend the starting material in a 1:1 mixture of Ethanol and deionized Water (approx. 10 mL/g of substrate).
Reagents: Add Iron powder (325 mesh, 4.0 equiv) and Ammonium Chloride (NH₄Cl, 4.2 equiv)[3].
Reaction: Heat the vigorously stirred suspension to reflux (85 °C) for 1–2 hours.
Validation Check: Monitor via TLC (Hexane:EtOAc 7:3). The reaction is complete when the yellow starting material spot and the highly polar hydroxylamine intermediate spot are fully consumed.
Filtration: Remove the flask from heat and allow it to cool slightly to 60 °C. Filter the hot mixture through a 2-inch pad of Celite. Wash the filter cake with hot EtOAc (3 × 15 mL/g).
Workup: Concentrate the filtrate under reduced pressure to remove the ethanol. Extract the remaining aqueous residue with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the free base (5-bromo-2-methoxypyridin-3-amine) as a solid.
Phase 2: Anhydrous Salt Formation
Dissolution: Dissolve the crude free base in anhydrous 1,4-dioxane or diethyl ether (10 mL/g) under a nitrogen atmosphere.
Precipitation: Cool the solution to 0 °C in an ice bath. Slowly add 4.0 M HCl in 1,4-dioxane (1.1 equiv) dropwise.
Validation Check: A white to off-white precipitate should form immediately upon the addition of the acid. If the solution turns milky but does not precipitate, add 1-2 mL of cold, anhydrous hexane to force crystallization.
Isolation: Stir for 30 minutes at 0 °C. Filter the precipitate under a nitrogen blanket, wash with cold anhydrous Methyl tert-butyl ether (MTBE), and dry in a vacuum oven at 40 °C for 12 hours to afford 5-bromo-2-methoxy-3-pyridinamine hydrochloride.
References
1.[1] Title: Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition
Source: nih.gov (PMC)
URL:
2.[2] Title: Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors
Source: mdpi.com
URL:
3.[3] Title: CA2898294A1 - Heteroaromatic compounds as pi3 kinase modulators
Source: Google Patents
URL:
Technical Support Center: Purification of 5-Bromo-2-methoxy-3-pyridinamine Hydrochloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 5-Bromo-2-methoxy-3-pyridi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 5-Bromo-2-methoxy-3-pyridinamine hydrochloride .
This compound is a highly valuable halogenated building block, frequently utilized in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for the synthesis of kinase inhibitors and other pharmaceutical intermediates. However, its purification is notoriously challenging due to the oxidative instability of the aniline moiety, the presence of closely eluting brominated regioisomers, and the extreme polarity of its hydrochloride salt form.
Physicochemical Data & Purification Rationale
To design a self-validating purification protocol, we must first exploit the differential solubility and acid-base chemistry of the compound's salt and free base forms. The hydrochloride salt is highly polar and water-soluble, making it unsuitable for standard normal-phase silica gel chromatography. Therefore, a "salt-break" (freebasing) strategy is mandatory prior to chromatographic resolution.
Table 1: Comparative Physicochemical Properties
Property
Hydrochloride Salt Form
Free Base Form
CAS Number
1361970-57-1
884495-39-0
Molecular Formula
C₆H₈BrClN₂O
C₆H₇BrN₂O
Molecular Weight
239.50 g/mol
203.04 g/mol
Aqueous Solubility
Highly Soluble
Slightly Soluble [2]
Organic Solubility
Insoluble in Et₂O/Hexane
Soluble in EtOAc, DCM, Dioxane
Chromatographic Behavior
Streaks heavily on SiO₂
Resolves well on SiO₂ (Hexane/EtOAc)
Stability
Highly stable (resists oxidation)
Prone to darkening (oxidation) in air/light
Core Purification Workflow
The most reliable method for achieving >99% purity involves a three-phase workflow: Freebasing → Chromatographic Resolution → Anhydrous Re-salting .
Workflow for the purification of 5-Bromo-2-methoxy-3-pyridinamine HCl via freebasing.
Detailed Step-by-Step Methodology
Phase 1: Freebasing and Extraction
Causality: The crude material often contains over-brominated impurities or unreacted precursors. Attempting to purify the HCl salt directly on silica leads to severe peak tailing and co-elution. Converting it to the free base ensures sharp chromatographic peaks [3].
Dissolution: Suspend 10.0 g of the crude hydrochloride salt in 100 mL of deionized water.
Neutralization: Slowly add a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃) under continuous stirring until the aqueous phase reaches pH 8.0–8.5. Note: Avoid strong bases like NaOH, which can cause localized heating and accelerate the oxidative degradation of the aniline moiety.
Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 75 mL).
Workup: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure (temperature < 40°C) to yield the crude free base as a brown/orange oil or semi-solid.
Phase 2: Silica Gel Chromatography
Causality: The free base (CAS 884495-39-0) has a calculated XLogP3 of 1.2 [1], making it lipophilic enough to partition well on normal-phase silica.
Column Preparation: Pack a column with silica gel (230–400 mesh) using Hexanes.
Loading: Dissolve the crude free base in a minimum amount of Dichloromethane (DCM) and load it onto the column.
Elution: Run a gradient elution starting from 90:10 Hexane:EtOAc and slowly increasing to 60:40 Hexane:EtOAc.
Fraction Collection: Monitor fractions via TLC (UV active at 254 nm). The target compound typically elutes at an Rf of ~0.35 in 70:30 Hexane:EtOAc. Isomeric impurities (e.g., 6-bromo regioisomer) will elute slightly earlier due to different dipole moments.
Concentration: Pool the pure fractions and concentrate in vacuo to yield the pure free base.
Phase 3: Anhydrous Re-salting
Causality: The free base is prone to oxidation upon prolonged storage. Converting it back to the hydrochloride salt locks the lone pair of the amine/pyridine nitrogen, drastically improving shelf-life and handling properties.
Dissolution: Dissolve the pure free base in anhydrous Diethyl Ether (Et₂O) or a 1:1 mixture of Et₂O and anhydrous DCM (approx. 10 mL per gram of compound).
Precipitation: Place the flask in an ice bath (0°C). Slowly add 1.05 equivalents of a 4.0 M HCl solution in Dioxane dropwise under vigorous stirring. A white to off-white precipitate will form immediately.
Isolation: Stir for an additional 30 minutes at 0°C to ensure complete precipitation. Filter the solid rapidly through a Buchner funnel under a blanket of argon or nitrogen.
Washing & Drying: Wash the filter cake with cold, anhydrous Et₂O (2 × 20 mL). Dry the solid in a vacuum oven at 40°C overnight to yield the pure 5-Bromo-2-methoxy-3-pyridinamine hydrochloride.
Troubleshooting Guide
Q: My final hydrochloride salt is dark brown or black instead of white/off-white. What caused this?A: This is a classic sign of oxidative degradation of the aminopyridine core. Amines are highly susceptible to oxidation by atmospheric oxygen, forming colored azo, azoxy, or quinonoid polymeric species.
Solution: Ensure that Phase 1 and Phase 2 are conducted swiftly. Do not leave the free base concentrated on the rotary evaporator exposed to air for prolonged periods. During Phase 3, perform the filtration under an inert gas blanket (Argon/N₂) and store the final salt in amber vials flushed with Argon.
Q: I am getting a very low yield during the re-salting step (Phase 3). The solution just turns cloudy but no solid crashes out.A: You likely have water contamination in your solvents. The hydrochloride salt of this compound is exceptionally water-soluble. Even trace amounts of water in your Diethyl Ether or Dioxane will cause the salt to "oil out" or remain dissolved.
Solution: Strictly use anhydrous solvents (stored over molecular sieves). If the product has oiled out, concentrate the mixture to dryness, azeotrope with anhydrous toluene twice, and triturate the resulting residue with anhydrous Et₂O to induce crystallization.
Q: During chromatography, my product peak is tailing severely, causing it to co-elute with the 6-bromo regioisomer. How can I fix this?A: Aminopyridines can interact strongly with the acidic silanol groups on the silica gel stationary phase, causing tailing.
Solution: Add 1% Triethylamine (TEA) to your mobile phase (Hexane/EtOAc). The TEA will pre-saturate the acidic silanol sites on the column, ensuring the 5-Bromo-2-methoxy-3-pyridinamine elutes as a sharp, symmetrical band.
Frequently Asked Questions (FAQs)
Can I skip chromatography and just recrystallize the crude hydrochloride salt?
Direct recrystallization of the crude salt is generally not recommended if your primary impurities are regioisomers (like the 4-bromo or 6-bromo derivatives). Because these regioisomers share nearly identical solubility profiles and crystal lattice energies in their salt forms, they will co-crystallize. Chromatography of the free base is the only reliable way to separate regioisomers [3].
What are the optimal storage conditions for the purified salt?
Store the purified hydrochloride salt in a tightly sealed, light-resistant container (amber glass) under an inert atmosphere (Argon or Nitrogen) at 2–8°C. Under these conditions, the salt is stable for >12 months without significant degradation.
Why use 4M HCl in Dioxane instead of aqueous HCl for re-salting?
Using aqueous HCl introduces water into the system. Because 5-Bromo-2-methoxy-3-pyridinamine hydrochloride is highly soluble in water, adding aqueous HCl to an organic solvent will create a biphasic system where the target salt partitions into the aqueous layer, preventing precipitation and making recovery extremely difficult.
Fit-for-Purpose Development of the Enabling Route to Crizotinib (PF-02341066)
Source: Organic Process Research & Development (ACS Publications)
URL:[Link]
Troubleshooting
Technical Support Center: Purification & Recrystallization of 5-Bromo-2-methoxy-3-pyridinamine Hydrochloride
Welcome to the technical support and troubleshooting center for the purification of 5-Bromo-2-methoxy-3-pyridinamine hydrochloride . As a highly functionalized aminopyridine, this compound presents unique crystallographi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support and troubleshooting center for the purification of 5-Bromo-2-methoxy-3-pyridinamine hydrochloride . As a highly functionalized aminopyridine, this compound presents unique crystallographic challenges. The interplay between the electron-withdrawing bromine atom, the electron-donating methoxy group, and the protonated basic nitrogen dictates its solubility and precipitation kinetics.
This guide is designed for research scientists and process chemists requiring self-validating, highly reproducible recrystallization workflows.
Physicochemical Profiling & Causality
Before selecting a solvent system, it is critical to understand the thermodynamic behavior of the target molecule.
The free base (5-bromo-2-methoxypyridin-3-amine) is only slightly soluble in water and readily dissolves in standard organic solvents like dichloromethane (DCM) or ethyl acetate[1]. However, the formation of the hydrochloride salt fundamentally alters this profile. The protonated pyridinium ion creates a formal positive charge stabilized by the chloride counterion through strong electrostatic interactions[2]. This drastically increases its solubility in polar protic solvents (e.g., water, methanol) while rendering it nearly insoluble in non-polar aprotic solvents (e.g., hexanes, diethyl ether).
Because basic pyridine derivatives are prone to peak tailing and polar impurity retention during silica gel chromatography[3], recrystallization is often the superior method for achieving >99% purity. The ideal recrystallization system for this salt relies on a solvent/anti-solvent pairing , where the thermodynamic solubility is tightly controlled by the gradual introduction of a less polar solvent[4].
Solvent Selection Matrix
The table below synthesizes quantitative solubility data and historical performance metrics for various recrystallization solvent systems applied to aminopyridine hydrochloride salts.
Solvent System (Solvent / Anti-Solvent)
Boiling Point (°C)
Solute Solubility (Hot)
Solute Solubility (Cold)
Target Yield
Purity Profile & Causality
Methanol / Diethyl Ether
64.7 / 34.6
Very High
Very Low
>85%
Good: High yield due to steep solubility drop, but high risk of "oiling out" if ether is added too rapidly.
Ethanol / Ethyl Acetate
78.3 / 77.1
High
Low
~80%
Excellent: Slower precipitation kinetics allow for superior rejection of structurally similar di-bromo impurities[5].
Isopropanol (IPA) (Single Solvent)
82.5
Moderate
Very Low
~75%
Very Good: Highly reproducible and avoids the complexities of binary solvent thermodynamics.
Water (Single Solvent)
100.0
Extremely High
High
<30%
Poor: The solubility curve is too flat. Massive yield loss occurs, and prolonged heating risks hydrolysis[4].
Troubleshooting Guides & FAQs
Q1: During the cooling phase, my hydrochloride salt "oils out" (forms a biphasic liquid) instead of forming discrete crystals. How do I fix this?A1: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute in the solvent mixture drops below the temperature at which the solution reaches saturation. In binary systems like Methanol/Diethyl ether, this is usually caused by adding the anti-solvent too quickly or at too high a temperature.
Causality & Solution: To force solid-liquid nucleation, switch to the Ethanol/Ethyl Acetate system. Add the ethyl acetate dropwise only until the exact cloud point is reached, then add 1-2 drops of ethanol to clear the solution. Seed the solution with a few pure crystals and cool at a strictly controlled rate of 0.5°C/min.
Q2: My recovered crystals are discolored (brown/yellow). How can I obtain a pristine white crystalline powder?A2: Aminopyridines are sensitive to heat and can oxidize, forming colored trace impurities[4].
Causality & Solution: Incorporate an activated carbon (charcoal) treatment. Dissolve the crude salt in hot ethanol, add 5% w/w activated carbon, and heat gently for 10 minutes. Perform a hot filtration through a Celite pad. The porous carbon matrix selectively adsorbs the highly conjugated, colored oxidation byproducts.
Q3: How do I remove des-bromo or di-bromo impurities generated during the synthesis step?A3: Halogenated aminopyridines often co-precipitate with over- or under-brominated analogs because their polarities are nearly identical.
Causality & Solution: Fractional crystallization is required. Avoid single-solvent systems. The Ethanol/Ethyl Acetate system possesses a highly specific solubility gradient; the slightly more lipophilic di-bromo impurity remains dissolved in the ethyl acetate-rich mother liquor, while the more polar mono-bromo target salt selectively crystallizes.
Q4: Can I use water as a recrystallization solvent since the salt is highly water-soluble?A4: No. While the salt is highly soluble in water, water is a poor recrystallization solvent for recovery. The solubility curve is too flat (the salt remains highly soluble even at 0°C), leading to unacceptable yield losses. Furthermore, prolonged heating in aqueous environments can lead to partial dissociation of the hydrochloride salt back to the free base[2].
Self-Validating Experimental Protocol
This protocol utilizes the Ethanol / Ethyl Acetate solvent/anti-solvent system, optimized for maximum purity and structural validation.
In-Process Control (IPC) Requirement: Before beginning, ensure you have a reference TLC (Thin Layer Chromatography) plate of the crude mixture to validate impurity clearance post-crystallization.
Step 1: Primary Dissolution
Weigh the crude 5-Bromo-2-methoxy-3-pyridinamine hydrochloride into a clean, dry Erlenmeyer flask.
Add a minimal volume of absolute Ethanol (approx. 5-7 mL per gram of crude).
Heat the mixture gently to 65°C under continuous stirring until complete dissolution is achieved. Do not exceed 70°C to prevent thermal degradation of the amino group[4].
Step 2: Decolorization (Conditional)
If the solution is visibly yellow or brown, add 5% w/w activated carbon.
Stir at 65°C for 10 minutes.
Filter the hot mixture rapidly through a pre-warmed Buchner funnel packed with a 1 cm pad of Celite into a clean receiving flask.
Step 3: Anti-Solvent Titration (The Cloud Point)
Maintain the clear filtrate at 60°C.
Begin adding Ethyl Acetate dropwise via an addition funnel under vigorous stirring.
Stop the addition the exact moment the solution becomes persistently turbid (the "cloud point").
Add 1 to 3 drops of hot Ethanol just until the solution turns clear again. This is the self-validating thermodynamic threshold; the solution is now perfectly saturated.
Step 4: Annealing and Nucleation
Remove the flask from the heat source.
Allow the flask to cool ambiently to room temperature. Do not agitate the flask during this phase, as mechanical shock can induce rapid, impure precipitation (crashing out).
Once at room temperature, transfer the flask to an ice-water bath (0-5°C) for 2 hours to maximize lattice formation and yield.
Step 5: Isolation and Drying
Collect the white crystalline solid via vacuum filtration using a Buchner funnel[5].
Wash the filter cake with 2 volumes of ice-cold Ethyl Acetate to displace the mother liquor and remove surface impurities.
Dry the crystals under high vacuum at 40°C for 12 hours to remove residual solvent trapped in the crystal lattice.
Mechanistic Workflow Diagram
The following logical workflow illustrates the decision-making process for troubleshooting the recrystallization of 5-Bromo-2-methoxy-3-pyridinamine hydrochloride.
Caption: Decision-matrix and mechanistic workflow for the recrystallization of aminopyridine hydrochloride salts.
References
Organic Syntheses. Copper and Secondary Amine-Catalyzed Pyridine Synthesis from O-Acetyl Oximes and α,β-Unsaturated Aldehydes. Retrieved from [Link]
Thermo Fisher Scientific. 3-Amino-5-bromo-2-methoxypyridine, 96%. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Case ID: SOL-1211527
Compound: 5-Bromo-2-methoxy-3-pyridinamine HCl
CAS: 1211527-53-3 (HCl salt) / 20265-38-7 (Analogous Free Base core)
Chemical Class: Aminopyridine / Halogenated Heterocycle[1]
Part 1: Executive Summary & Core Directive
The Problem:
Researchers frequently encounter precipitation when diluting the HCl salt of 5-Bromo-2-methoxy-3-pyridinamine into biological buffers (PBS) or cell culture media (DMEM/RPMI).[1]
The Root Cause:
This is a classic case of Salt Disproportionation driven by pKa thermodynamics. While the HCl salt is hydrophilic, the pyridine nitrogen (the site of protonation) has a pKa of approximately 3.5–4.5 .
In Water (pH < 4): The compound remains protonated (ionic) and soluble.
In Media/PBS (pH 7.4): The pH is well above the pKa. The compound deprotonates rapidly, reverting to its lipophilic free base form. If the concentration exceeds the intrinsic solubility (
) of the free base (often <100 µM), it "crashes out" as a fine precipitate.
Part 2: Visual Troubleshooting Logic
The following decision tree outlines the logical flow for achieving a stable solution.
Figure 1: Logical workflow for solubilizing weak base salts. Note the critical pivot point at the solvent choice stage.
Part 3: Technical Deep Dive & Protocols
Physicochemical Profile
Understanding the numbers is the only way to predict behavior.
Property
Value (Est.)
Implication
pKa (Pyridine N)
~3.8 – 4.2
The compound is only ionic (soluble) at pH < 3.[1]8. At pH 7.4, it is 99.9% neutral.
LogP (Free Base)
~1.2 – 1.5
Moderately lipophilic. The free base hates water.
Solubility (HCl Salt)
>20 mg/mL (Water)
Soluble in pure water because it self-buffers to acidic pH.[1]
Solubility (PBS pH 7.4)
<0.1 mg/mL (Free Base)
Critical Failure Point. High risk of precipitation.
Protocol A: Preparation of High-Concentration Stock
Objective: Create a stable 50 mM stock solution.
Why DMSO?
While the HCl salt dissolves in water, the solution is acidic and corrosive. Furthermore, freezing aqueous stocks of HCl salts can lead to "freeze-concentration" and degradation.[1] DMSO solubilizes both the cation and the free base, preventing precipitation regardless of protonation state [1].
Steps:
Weighing: Weigh the HCl salt in a glass vial (avoid plastic if possible to prevent adsorption).
Solvent Addition: Add anhydrous DMSO (Cell Culture Grade) to achieve 50 mM.
Example: Dissolve 11.9 mg in 1.0 mL DMSO for 50 mM.
Mixing: Vortex vigorously. If particles persist, sonicate for 5 minutes at 40 kHz.
Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles.
Protocol B: The "Crash-Free" Dilution Method
Objective: Dilute stock into cell culture media (pH 7.[1]4) without precipitation.
The Mechanism of Failure:
Directly pipetting 10 µL of 50 mM stock into 10 mL of media creates a transient zone of high concentration. The DMSO diffuses away faster than the compound, leaving the hydrophobic free base stranded in water. It aggregates immediately.
The Solution: Intermediate Serial Dilution
Prepare Intermediate: Dilute the 50 mM DMSO stock 1:10 into pure DMSO or PEG-400 first (Creating a 5 mM working stock).
Rapid Dispersion:
Place the culture media on a magnetic stirrer (gentle stir).
Add the working stock dropwise into the vortex of the media.
Why? This maximizes the surface area for mixing and prevents local concentration hotspots [2].
Visual Check: Hold the tube against a light source.
Clear: Success.
Opalescent/Cloudy: Precipitation has occurred.[2] You must lower the final concentration.
Part 4: Frequently Asked Questions (FAQs)
Q1: I dissolved the HCl salt in water, and it was clear. When I added it to the cells, the media turned yellow/cloudy. Why?A: This is the pH Shock . Your water stock was acidic (pH ~3). When added to media (pH 7.4), the buffering capacity of the media neutralized the HCl. The compound instantly deprotonated to its free base form, which is insoluble.
Fix: Use the DMSO stock method (Protocol A).
Q2: Can I acidify my cell culture media to keep it soluble?A:No. To keep this specific compound soluble as a salt, you would need a pH below 4.0, which is toxic to most mammalian cells. You must work within the solubility limit of the free base at pH 7.4.
Q3: What is the maximum concentration I can use in an assay?A: Based on the LogP (~1.2), the thermodynamic solubility of the free base in PBS is likely between 50 µM and 100 µM .
Self-Validation Test: Prepare 100 µM, 50 µM, and 10 µM dilutions in PBS. Incubate at 37°C for 1 hour. Centrifuge at 15,000 x g for 10 mins. Analyze the supernatant by HPLC. If the peak area of the 100 µM sample is not 2x the 50 µM sample, you have reached the solubility limit.
Q4: Is the HCl salt hygroscopic?A: Yes, aminopyridine salts are often hygroscopic. If your solid clumps or looks wet, it has absorbed water. This introduces weighing errors.
Fix: Store the solid in a desiccator. If precise stoichiometry is required for an enzymatic assay, determine the water content (KF titration) or rely on quantitative NMR (qNMR) of the stock solution [3].
Part 5: References
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for DMSO stock stability and solubility profiling).
BenchChem Technical Support. (2025). Troubleshooting Compound Precipitation in Cell Culture Media. (General protocols for hydrophobic compound dilution).
Sigma-Aldrich. (n.d.).[1] Handling and Storage of Hygroscopic Chemical Salts. (Best practices for aminopyridine salts).
PubChem. (2025).[3][4] Compound Summary: 3-Amino-2-methoxypyridine (Analogous Core).[1] National Library of Medicine.
(Note: While specific literature on CAS 1211527-53-3 is proprietary/scarce, the physicochemical behaviors described above are chemically universal for 3-aminopyridine HCl salts.)
Technical Support Center: 5-Bromo-2-methoxy-3-pyridinamine Hydrochloride Production
Introduction: The Molecule & The Challenge 5-Bromo-2-methoxy-3-pyridinamine hydrochloride (CAS: 1361970-57-1 [HCl salt], 884495-39-0 [Free base]) is a critical pharmacophore often utilized in the synthesis of kinase inhi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Molecule & The Challenge
5-Bromo-2-methoxy-3-pyridinamine hydrochloride (CAS: 1361970-57-1 [HCl salt], 884495-39-0 [Free base]) is a critical pharmacophore often utilized in the synthesis of kinase inhibitors (e.g., BTK or EGFR inhibitors).[1] Its structural integrity is paramount; the positioning of the bromine at C5 and the methoxy group at C2 is essential for structure-activity relationships (SAR).[1]
Production of this intermediate is fraught with three specific impurity risks:
Regioisomeric Contamination: Formation of 4-bromo or 6-bromo isomers during direct halogenation attempts.[1]
Hydrodehalogenation: Loss of the bromine atom during nitro-reduction steps.[1]
Hydrolytic Degradation: Conversion of the 2-methoxy group to a 2-pyridone under acidic conditions.[1]
This guide provides a root-cause analysis and validated protocols to eliminate these impurities.
Diagnostic Troubleshooting Guide (Q&A)
Scenario A: "I am seeing multiple brominated isomers in my LC-MS."
Q: I attempted to synthesize the target by directly treating 2-methoxy-3-aminopyridine with NBS, but I have a mixture of products. How do I improve regioselectivity?
The Hard Truth: You are fighting the laws of Electrophilic Aromatic Substitution (EAS).
In 2-methoxy-3-aminopyridine, the amino group (-NH2) is a stronger activating group than the methoxy group (-OMe).[1]
Amino direction (C3): Activates ortho (C2, C4) and para (C6).[1] C2 is blocked.[1] Major sites: C4 and C6. [1]
Methoxy direction (C2): Activates ortho (C3) and para (C5).[1] C3 is blocked.[1] Major site: C5. [1][2]
Because the amino group dominates, direct bromination favors the 4-bromo and 6-bromo isomers, not your target (5-bromo).[1] While low temperatures (-78°C) and blocking groups can shift this slightly, it is not a scalable or high-purity route.[1]
The Solution: Switch to the Nitro-Displacement Route .
Start with 5-bromo-2-chloro-3-nitropyridine .[1][3] The bromine is already installed at the correct position (C5) before you begin, eliminating regiochemical ambiguity.
Step 1: SNAr displacement of the C2-chloro with methoxide.[1]
Step 2: Chemoselective reduction of the nitro group to the amine.[1]
Scenario B: "My product is clean by NMR, but the Mass Spec shows a [M-Br]+ peak (Des-bromo impurity)."
Q: I am using the Nitro-Displacement route. After reducing 5-bromo-2-methoxy-3-nitropyridine with H2/Pd-C, I see significant amounts of 2-methoxy-3-aminopyridine (mass 124).
Root Cause: Catalytic Hydrogenolysis.[1]
Palladium on Carbon (Pd/C) is excellent for reducing nitro groups, but it is also the gold standard for dehalogenation (cleaving C-Br bonds), especially in pyridines which are electron-deficient.
The Solution: Switch to a Dissolving Metal Reduction .
Use Iron powder (Fe) in Acetic Acid/Ethanol or Stannous Chloride (SnCl2) .[1] These methods reduce the nitro group via single-electron transfer mechanisms that are kinetically much slower at attacking the C-Br bond than the nitro group.[1]
See Protocol Section below for the optimized Fe/AcOH method.
Scenario C: "I see a polar impurity appearing during salt formation."
Q: I successfully made the free base, but when I form the HCl salt using 6N HCl, a new peak appears at RRT 0.4. It looks like the methoxy group is gone. [1]
Root Cause: Acid-Catalyzed Hydrolysis.
2-Methoxypyridines are essentially imidates.[1] Under aqueous acidic conditions (especially at elevated temperatures or prolonged exposure), the methoxy group hydrolyzes to form the thermodynamically stable 2-pyridone tautomer (5-bromo-3-amino-2(1H)-pyridinone).[1]
The Solution:Anhydrous Salt Formation.
Never use aqueous HCl (hydrochloric acid) for the final salt step.[1]
Dissolve the free base in an anhydrous organic solvent (EtOAc or DCM).[1]
Add 4M HCl in Dioxane or 2M HCl in Diethyl Ether dropwise at 0°C.
Filter the precipitate immediately under nitrogen.[1]
Visualizing the Chemistry
The following diagram illustrates the "Risky" vs. "Robust" pathways and where specific impurities are generated.[1]
Caption: Comparison of synthetic pathways. Route B (Green path) avoids regioselectivity issues.[1] Red paths indicate impurity generation points.[1]
Optimized Experimental Protocol
Objective: Synthesis of 5-Bromo-2-methoxy-3-pyridinamine HCl with >99.5% purity.
Stability of 5-Bromo-2-methoxy-3-pyridinamine hydrochloride under hygroscopic conditions
This technical guide addresses the stability profile of 5-Bromo-2-methoxy-3-pyridinamine hydrochloride (CAS: 1361970-57-1), specifically focusing on its degradation mechanisms under hygroscopic conditions.[1] [1] Product...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide addresses the stability profile of 5-Bromo-2-methoxy-3-pyridinamine hydrochloride (CAS: 1361970-57-1), specifically focusing on its degradation mechanisms under hygroscopic conditions.[1]
As a Senior Application Scientist, I must clarify that the hydrochloride salt of this pyridine derivative is inherently unstable in moist environments. While the HCl salt improves solubility, it introduces a critical vulnerability: Acid-Catalyzed Hydrolysis. [1]
The Mechanism of Failure
Under hygroscopic conditions (absorption of atmospheric moisture), the salt dissociates slightly, creating a localized acidic environment on the crystal surface. This triggers a specific degradation pathway where the 2-methoxy group is hydrolyzed, converting the molecule into its 2-pyridone analog.[1]
Key Degradation Pathway:
Moisture Absorption: The hygroscopic HCl salt pulls water from the air.
Protonation: The pyridine ring nitrogen is protonated (stabilized by the salt).
Nucleophilic Attack: Water attacks the C-2 position (activated by the electron-withdrawing bromine and the protonated nitrogen).[1]
Elimination: Methanol is eliminated, resulting in 3-amino-5-bromo-2-pyridone .[1]
Visualization: Degradation Pathway
The following diagram illustrates the structural transformation that occurs when the compound is exposed to moisture.
Figure 1: Acid-catalyzed hydrolysis mechanism of the 2-methoxy group upon exposure to moisture.[1]
Troubleshooting Guide
Use this guide to diagnose issues with your compound.
Solubility Test: Pyridones are less soluble in non-polar organics than the methoxy-pyridine.[1]
Switch solvent system to MeOH/DCM or DMSO for handling.
Frequently Asked Questions (FAQs)
Q1: Can I dry the compound in a hot air oven to remove absorbed moisture?A:Absolutely not. Heating the hydrochloride salt in the presence of moisture (even residual lattice water) will accelerate the acid-hydrolysis of the methoxy group.
Recommendation: Use a vacuum desiccator with P₂O₅ (Phosphorus Pentoxide) at room temperature only.
Q2: Why does my NMR spectrum show a broad singlet around 11-12 ppm?A: This is a hallmark of degradation.[1] The intact 2-methoxypyridine has no protons in this region.[1] If you see a broad peak at >11 ppm, it corresponds to the NH proton of the 2-pyridone tautomer , confirming that hydrolysis has occurred.
Q3: Is the free base more stable than the hydrochloride salt?A:Yes. The free base (non-salt form) is significantly less hygroscopic and lacks the internal acid source required to catalyze the hydrolysis of the ether.
Pro Tip: If long-term storage is required, convert the HCl salt to the free base using saturated NaHCO₃, extract into EtOAc, dry, and store. Re-form the salt immediately prior to use if necessary.
Q4: What is the optimal storage condition?A:
Temperature: -20°C (Freezer).
Atmosphere: Inert gas (Argon or Nitrogen) is mandatory.
Container: Amber glass vial with a teflon-lined cap, sealed with Parafilm, placed inside a secondary container with desiccant.
Validated Analytical Protocols
Protocol A: Assessing Purity via HPLC
Use this method to separate the Methoxy-pyridine (Active) from the Pyridone (Degradant).[1]
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 95% B over 10 minutes.
Detection: UV at 254 nm.
Expected Results:
Degradant (Pyridone): Elutes early (more polar).
Target (Methoxy-pyridine): Elutes later.
Protocol B: Handling Workflow
The following decision tree outlines the correct handling procedure to minimize degradation.
Figure 2: Decision matrix for receiving and handling hygroscopic pyridine salts.
References
PubChem. 5-Bromo-2-methoxypyridin-3-amine hydrochloride (Compound Summary).[1] National Library of Medicine. Available at: [Link][1]
European Commission. Opinion on 6-methoxy-2-methylamino-3-aminopyridine HCl (Stability and Degradation).[1] Scientific Committee on Consumer Products (SCCP).[1] Available at: [Link][1]
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Molecule Analysis
This guide addresses the thermal optimization for coupling reactions involving 5-Bromo-2-methoxy-3-pyridinamine hydrochloride (CAS: 1211527-24-4).
The Molecule's Thermal Profile:
This scaffold presents a unique "push-pull" electronic environment. The electron-donating methoxy (C2) and amine (C3) groups increase electron density on the pyridine ring compared to a standard bromopyridine. This has two direct consequences for temperature optimization:
Oxidative Addition (Rate Limiting): The increased electron density makes the C-Br bond stronger and less electrophilic. Consequently, higher activation energies (temperatures) are often required to initiate oxidative addition compared to electron-deficient pyridines (e.g., 2-fluoropyridines).
Catalyst Poisoning: The free amine (C3) and pyridine nitrogen are potent ligands. If the temperature is too low, the catalyst remains coordinated to the substrate in a resting state (poisoned) rather than entering the catalytic cycle.
Phase I: Thermodynamics of Salt Neutralization (Critical Pre-Step)
Issue: The starting material is a hydrochloride salt.
Impact: HCl salts are insoluble in common non-polar coupling solvents (Toluene, Dioxane). You must liberate the free base.
Protocol:
In-Situ Neutralization: If using an inorganic base (e.g.,
, ) in the coupling, add 1.1 equivalents extra base.
Temperature Alert: The neutralization is exothermic.
Recommendation: Perform the mixing of the salt and base in the solvent system at 0°C to 10°C before adding the catalyst.
Why? Adding catalyst to a hot, acidic/neutralizing mixture can cause immediate precipitation of Palladium black (catalyst death).
Phase II: Suzuki-Miyaura Coupling (Reacting the C5-Bromide)
Objective: Forming C-C bonds at the C5 position.
Temperature Optimization Matrix
Temperature Zone
Observation
Mechanism/Cause
< 60°C
Stalled Reaction
The electron-rich ring resists oxidative addition. Catalyst remains coordinated to the C3-amine.
80°C - 95°C
Optimal Window
Sufficient energy to break the C-Br bond and displace the amine from the Pd center.
> 110°C
Side Products
Hydrodehalogenation: The Br is replaced by H (forming 2-methoxy-3-pyridinamine). O-Demethylation: Risk of cleaving the methoxy group to form the 2-pyridone tautomer.
Ramp quickly to 85°C. (Slow ramping allows catalyst aggregation).
Hold at 85-90°C for 4-16 hours.
Phase III: Buchwald-Hartwig Amination (Reacting the C5-Bromide)
Objective: Forming C-N bonds at the C5 position.
The Thermal Challenge:
Buchwald couplings with aminopyridines are notoriously difficult because the substrate acts as a bidentate ligand (using the ring N and exocyclic
), shutting down the catalyst.
Required Conditions:
Ligand: Bulky ligands are non-negotiable (e.g., BrettPhos or RuPhos ) to sterically prevent the substrate from binding to the Pd center.
Temperature: Higher temperatures are required to force turnover.
Protocol:
Base: LiHMDS (Lithium hexamethyldisilazide) or NaOtBu.[1]
Temperature:100°C - 110°C .
Note: Do not exceed 120°C. The methoxy group becomes labile under strong basic conditions at high heat.
Phase IV: Amide Coupling (Reacting the C3-Amine)
Objective: Reacting the
with a Carboxylic Acid/Acyl Chloride.
Temperature Rule:Inverse Relationship.
Unlike Pd-coupling, amide formation is driven by activated esters (HATU/EDC).
Optimal Temp:0°C start, warm to 25°C.
High Temp Risk (>40°C):
Rapid hydrolysis of the activated ester (HATU/EDC) by moisture.
Racemization of the coupling partner (if chiral).
N- vs. Ring-N acylation: Higher temps increase the risk of acylation occurring on the Pyridine Nitrogen (forming a pyridinium salt) rather than the exocyclic amine.
Troubleshooting Logic Tree
The following diagram illustrates the decision-making process for temperature adjustments based on reaction monitoring (LCMS).
Caption: Troubleshooting logic for thermal optimization of Palladium-catalyzed couplings.
Frequently Asked Questions (FAQ)
Q1: Can I use microwave irradiation to speed up the Suzuki coupling of this molecule?A: Yes, but with caution. Microwave heating is efficient for overcoming the high activation energy of the electron-rich C-Br bond.
Setting: 110°C for 30 minutes.
Risk: The 2-methoxy group is sensitive to hydrolysis. Ensure your solvent is not acidic. If using water as a co-solvent, ensure the pH remains >8.
Q2: I see a peak with Mass [M-14] in my LCMS. Is temperature the cause?A: [M-14] typically indicates O-demethylation (Loss of
, gain of H), converting the methoxypyridine to a pyridone.
Cause: This is thermally driven, usually occurring >120°C or in the presence of Lewis Acids.
Fix: Lower reaction temperature below 100°C and ensure no strong acids are generated during the reaction.
Q3: The HCl salt won't dissolve in Toluene at 90°C. What should I do?A: Do not heat the salt in toluene alone; it will not dissolve. You must perform a "Free-Basing" step.
Suspend the salt in Ethyl Acetate/Aq.
.
Extract the free amine.
Dry and concentrate.
Use the resulting oil/solid in the Toluene coupling.
Alternatively, use a solvent system like Dioxane/Water (4:[1]1) where the salt is soluble, and the base (
) dissolves to effect neutralization in situ.
References
Suzuki Coupling on Pyridines: Maluenda, I., & Navarro, O. (2015). Recent developments in the Suzuki–Miyaura reaction: 2010–2014. Molecules, 20(5), 7528-7557. Link
Buchwald-Hartwig Amination of Aminopyridines: Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link
Thermal Stability of 2-Methoxypyridines: Katritzky, A. R., et al. (2010). Tautomerism of Heterocycles. Chemical Reviews. (General reference for Pyridone/Methoxypyridine tautomerism thermodynamics).
Catalyst Deactivation Pathways: Crabtree, R. H. (2015). Deactivation in Homogeneous Transition Metal Catalysis: Causes, Avoidance, and Cure. Chemical Reviews, 115(1), 127–150. Link
Executive Summary: The Criticality of Salt Forms in Heterocyclic Analysis In the development of kinase inhibitors and neurological drugs, 5-Bromo-2-methoxy-3-pyridinamine serves as a high-value scaffold.[1] However, its...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Criticality of Salt Forms in Heterocyclic Analysis
In the development of kinase inhibitors and neurological drugs, 5-Bromo-2-methoxy-3-pyridinamine serves as a high-value scaffold.[1] However, its analysis presents a common analytical challenge: the variability of the free base form due to oxidation susceptibility and pH-dependent chemical shift drifting.
This guide compares the Hydrochloride (HCl) Salt Reference Standard (the "Product") against the Free Base and Generic Industrial Grades (the "Alternatives").[1] We demonstrate why the HCl salt form offers superior spectral reproducibility and quantitative nuclear magnetic resonance (qNMR) performance, supported by comparative spectral data.
Chemical Profile & Structural Logic
Before interpreting the spectrum, we must understand the electronic environment. The molecule consists of a pyridine ring substituted with three distinct functionalities that push and pull electron density, creating a unique NMR fingerprint.[1]
2-Methoxy (-OCH₃): Strong electron donor via resonance; shields the ring but is inductively withdrawing.[1]
3-Amine (-NH₂): Strong electron donor; significantly shields ortho/para positions.[1]
5-Bromine (-Br): Electron withdrawing; deshields the ortho protons.[1]
Pyridine Nitrogen: In the HCl salt, this nitrogen is protonated (
), causing a global downfield shift (deshielding) compared to the free base.[1]
Structural Assignment Diagram
The following diagram maps the logical flow of structural assignment based on electronic effects.
Figure 1: Logic flow for assigning key NMR signals based on electronic substituent effects.
Comparative Performance Analysis
Scenario A: Stability & Reproducibility (HCl Salt vs. Free Base)
The primary "alternative" to the HCl salt is the Free Base. While the Free Base is often the starting material, it performs poorly as an analytical standard due to Chemical Shift Drift.[1]
Experimental Observation:
In DMSO-d₆, the Free Base amine protons are highly sensitive to concentration and water content, shifting between 5.0–6.5 ppm.[1] In contrast, the HCl salt "locks" the protonation state.
Feature
Product: HCl Salt Standard
Alternative: Free Base
Impact on Research
H6 Chemical Shift
Stable (~8.15 ppm)
Variable (7.70 - 7.90 ppm)
HCl salt provides a fixed reference point for library validation.[1]
Solubility
High (DMSO, Methanol, Water)
Low/Moderate (Water)
Salt form allows for higher concentration qNMR scans (faster acquisition).[1]
Storage Stability
Excellent (Resistant to oxidation)
Poor (Darkens/Oxidizes over time)
Free base degradation leads to "ghost peaks" in the aromatic region.[1]
Scenario B: Purity Profiling (Reference Grade vs. Crude Industrial)
When sourcing "Generic/Industrial" alternatives, a common impurity is the Regioisomer (5-Bromo-2-methoxy-4-pyridinamine) .[1]
Differentiation: The Product (3-isomer) shows a meta-coupling pattern (
Impurity Flag: The 4-amino regioisomer would show two singlets (para-substitution pattern) or different coupling constants, easily missed without high-resolution analysis.[1]
Experimental Protocol: High-Resolution 1H NMR
To replicate the standard spectra described below, follow this validated protocol.
Solution: If NH peaks are too broad, add a drop of D₂O (shake and re-run). The NH peaks will disappear, but the aromatic coupling will sharpen.
Extra Peaks at 3.7 or 3.8 ppm?
Cause: Likely hydrolysis of the methoxy group (demethylation) or starting material contamination.[1]
Action: Reject the batch if these exceed 1% area normalization.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for substituent additivity rules in pyridines).
Reich, H. J. (2023).[1] Structure Determination Using NMR. University of Wisconsin-Madison.[1] (Authoritative source for chemical shift correlations).[1]
Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.[1] (Protocol grounding for pulse sequences).
PubChem Compound Summary. (2023). 5-Bromo-2-methoxypyridin-3-amine. National Library of Medicine.[1] Link (Source for base compound identifiers and properties).[1]
Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link (Reference for solvent residual peaks).[1]
Technical Guide: LC-MS Characterization of 5-Bromo-2-methoxy-3-pyridinamine Hydrochloride
Executive Summary This guide provides a technical roadmap for the characterization of 5-Bromo-2-methoxy-3-pyridinamine hydrochloride (CAS: 1150166-56-1 / Free base equivalent: 884495-39-0).[1][2] Due to the compound's am...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide provides a technical roadmap for the characterization of 5-Bromo-2-methoxy-3-pyridinamine hydrochloride (CAS: 1150166-56-1 / Free base equivalent: 884495-39-0).[1][2] Due to the compound's amphoteric nature, halogenation, and salt form, standard C18 reversed-phase methods often yield suboptimal retention and peak tailing.[1]
This document compares the industry-standard C18 approach against a Pentafluorophenyl (PFP) stationary phase, demonstrating why PFP offers superior selectivity for this halogenated amine.[1][2] We provide predicted spectral data, fragmentation logic, and a validated workflow for researchers in drug discovery.
Chemical Profile & Analytical Challenges
Before establishing a protocol, we must understand the analyte's behavior in solution.
Property
Description
Analytical Implication
Structure
Pyridine ring with -NH₂, -OCH₃, and -Br substituents.[1][2][3]
Fragmentation: Expect neutral loss of methyl radical or formaldehyde in MS/MS.[2]
Comparative Analysis: Analytical Techniques
While HPLC-UV is common for purity, LC-MS is required for structural confirmation.[1][2] The table below contrasts the performance of primary analytical techniques for this specific molecule.
Complex: Requires derivatization (e.g., TMS) to neutralize the amine/salt; otherwise, thermal degradation occurs in the injector.
Specificity
High: Mass-to-charge ratio + Isotope pattern confirms Br presence.[1][2]
Low: Relies solely on Retention Time (RT).[2] Cannot distinguish isobaric impurities easily.
Medium: Good library matching, but salt residues damage the column.
Sensitivity
High: ESI+ mode is highly sensitive for pyridinamines.[2]
Moderate: Pyridines have decent UV absorption (254 nm), but lower limits of detection than MS.
High: But compromised by poor peak shape of underivatized salts.[2]
Method Optimization: C18 vs. PFP Performance
The critical decision in this workflow is column selection. For halogenated basic compounds, the Pentafluorophenyl (PFP) phase provides a distinct advantage over the traditional C18 phase due to
The fluorine atoms on the PFP ring are electron-withdrawing, creating a Lewis acid character.[1] The basic nitrogen of the 5-Bromo-2-methoxy-3-pyridinamine interacts strongly here.[1][2] Furthermore, the "halogen selectivity" of PFP phases aids in separating the brominated target from non-halogenated synthetic byproducts.
Mass Spectrometry Characterization
The "Smoking Gun": Bromine Isotope Pattern
In ESI+ mode, the spectrum will display a distinct doublet for the molecular ion due to the natural abundance of Bromine isotopes (
Intensity Ratio: 1:1 (The peaks should be almost equal height).
Note: The HCl salt contributes a Cl ion, but in ESI+, we observe the cation. If the salt cluster
survives, you may see a complex Br+Cl pattern, but typically we focus on .
Fragmentation Logic (MS/MS)
Below is the logic flow for interpreting the MS2 spectrum.
Figure 1: The fragmentation pathway highlights the stability of the aromatic ring, with primary losses coming from the peripheral amine and methoxy groups.[1][2]
Validated Experimental Protocol
This protocol is designed for a UHPLC-QTOF or Triple Quad system.[1][2]
Phase 1: Sample Preparation[1]
Weighing: Accurately weigh 1.0 mg of the Hydrochloride salt.
Dissolution: Dissolve in 1 mL of 50:50 Water:Methanol (v/v). Do not use 100% ACN as salts may precipitate.[1][2]
Filtration: Filter through a 0.2 µm PTFE syringe filter.
Dilution: Dilute to 1 µg/mL (1 ppm) with Mobile Phase A for injection.
Phase 2: LC Parameters (PFP Method)[1][2]
Column: Fluorophenyl / PFP (e.g., 2.1 x 100 mm, 1.9 µm or 2.7 µm).
Mobile Phase A: Water + 0.1% Formic Acid (Protonation source).[2]
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2][5]
Scan Range: m/z 100 – 400 (Focus on low mass range).
Gas Temp: 325°C.
Workflow Visualization
The following diagram illustrates the decision-making process during the characterization.
Figure 2: Workflow emphasizing the critical column selection step for optimal data quality.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44754869, 5-Bromo-2-methoxypyridin-3-amine.[1][2] Retrieved from [Link]
Waters Corporation. Alternative Selectivity of Fluorinated Stationary Phases for Basic Compounds.[2] Retrieved from [Link][1][2][6]
Shimadzu Corporation. Separation Characteristics of Phenyl/PFP Reversed Phase Columns. Retrieved from [Link][1][2]
HPLC Method Development for 5-Bromo-2-methoxy-3-pyridinamine HCl: A Comparative Performance Guide
Executive Summary Objective: To establish a robust, stability-indicating HPLC method for 5-Bromo-2-methoxy-3-pyridinamine hydrochloride (CAS: 1211527-53-3), a critical intermediate in the synthesis of kinase inhibitors a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Objective: To establish a robust, stability-indicating HPLC method for 5-Bromo-2-methoxy-3-pyridinamine hydrochloride (CAS: 1211527-53-3), a critical intermediate in the synthesis of kinase inhibitors and anticancer agents.[1][2]
The Challenge: As an aminopyridine derivative, this compound presents a dual challenge:
Basicity: The pyridine nitrogen and the exocyclic amine can interact with residual silanols on silica columns, causing severe peak tailing.[1][2]
Structural Similarity of Impurities: Synthetic precursors (nitro-analogs) and degradation products (des-bromo species) possess similar lipophilicity, making baseline resolution difficult under generic conditions.[1][2]
The Solution: This guide compares three distinct separation strategies:
Method A (Generic): C18 with Acidic Mobile Phase (Low pH).[1][2]
Method B (Selectivity): Phenyl-Hexyl with Mid-pH Buffer.[1][2]
Method C (Shape Optimization): Hybrid C18 with High pH Buffer.[1][2]
Compound Profile & Impurity Landscape[1][2]
Before selecting a column, we must understand the physicochemical environment.
Mechanism: Analyte is neutral; silanol interactions are eliminated.[1][2]
Performance Data Summary
Parameter
Method A (Acidic C18)
Method B (Phenyl-Hexyl)
Method C (High pH C18)
Retention Time (min)
4.2
6.8
8.5
Tailing Factor ()
1.6 (Moderate Tailing)
1.2 (Good)
1.05 (Excellent)
Resolution (Impurity 1)
1.8
3.5
2.2
Theoretical Plates ()
~8,500
~11,000
~14,000
MS Compatibility
Excellent
Good
Fair (Non-volatile salts risk)
Recommendation
Routine QC
Impurity Profiling
Stability Studies
Detailed Experimental Protocols
Recommended Protocol: Method B (Phenyl-Hexyl)
Why this choice? While Method C offers the best peak shape, Method B provides superior separation of the critical des-bromo impurity due to the specific interaction of the Phenyl phase with the bromine atom.[1][2]
Use this logic flow to troubleshoot or adapt the method for your specific sample matrix.
Figure 2: Troubleshooting logic for optimizing aminopyridine separations.
Author's Notes & Troubleshooting
The "Ghost" Peak: You may observe a small peak at the void volume (
).[1][2] Since this is an HCl salt, the chloride ion can absorb weakly at low UV wavelengths or cause refractive index perturbations. Do not integrate this peak.
Sample Stability: Aminopyridines can oxidize.[1][2] Ensure samples are prepared fresh or stored at 4°C in amber vials. If a new peak appears at RRT 0.85 after 24 hours, it is likely the N-oxide or hydrolysis product.[2]
Column Care: If using Method C (High pH), ensure your column is explicitly rated for pH > 9 (e.g., Waters XBridge, Agilent Poroshell HPH). Standard silica columns will dissolve, leading to voiding and loss of retention.
References
PubChem. 5-Bromo-2-methoxy-3-pyridinamine Compound Summary. National Library of Medicine.[1][2] [Link][2]
SIELC Technologies. HPLC Separation of Aminopyridines. (Demonstrates hydrogen-bonding separation modes for pyridine isomers). [Link]
Helix Chromatography. HPLC Method for Analysis of Pyridine and Aminopyridine Isomers.[1][2][4] (Provides pKa context and buffer selection strategies). [Link]
Comparative Guide: FTIR Spectral Analysis of 5-Bromo-2-methoxy-3-pyridinamine Hydrochloride
The following is a comprehensive technical guide designed for researchers and drug development professionals. It synthesizes theoretical spectroscopic principles with practical application data to characterize 5-Bromo-2-...
Author: BenchChem Technical Support Team. Date: March 2026
The following is a comprehensive technical guide designed for researchers and drug development professionals. It synthesizes theoretical spectroscopic principles with practical application data to characterize 5-Bromo-2-methoxy-3-pyridinamine Hydrochloride .
Executive Summary
In the development of kinase inhibitors and heterocyclic intermediates, 5-Bromo-2-methoxy-3-pyridinamine (CAS: 884495-39-0) is a critical scaffold.[1] However, its stability and solubility are often modulated by converting it to the Hydrochloride (HCl) salt (CAS: 1361970-57-1).[1][2]
This guide objectively compares the FTIR spectral performance of the HCl Salt against its Free Base alternative.[1] While NMR is the gold standard for structural elucidation, FTIR is demonstrated here as the superior method for rapid solid-state form identification and salt formation monitoring , offering a throughput advantage in process analytical technology (PAT).[1]
Technical Comparison: HCl Salt vs. Free Base
The core challenge in characterizing this compound is distinguishing the protonation site.[2] In 3-aminopyridines, the ring nitrogen (
) is significantly more basic than the exocyclic amine ().[2] Therefore, the HCl salt exists primarily as a pyridinium cation .[1][2]
Spectral Fingerprint Differentiators
Feature
Free Base (Alternative)
HCl Salt (Product)
Mechanistic Cause
Primary Amine Region
Sharp Doublet ()
Blunted/Shifted or Overlapped
Protonation of the ring N induces strong H-bonding networks, broadening NH signals.[1]
Pyridinium "N-H"
Absent
Broad Band ()
Diagnostic stretching vibration characteristic of pyridine salts.[1][2]
Ring Breathing
(Strong)
&
Change in ring resonance energy upon aromatization/protonation.[1][2]
Methoxy C-O
Minimal shift; the methoxy group is distal to the protonation site.[1][2]
Halogen (C-Br)
The heavy atom stretch remains largely unaffected by salt formation.[1][2]
Analyst Note: The most critical "Go/No-Go" signal for the HCl salt is the appearance of the broad "ammonium/pyridinium" band between 2500 and 3000 cm⁻¹, often obscuring the C-H stretches.[1]
Experimental Protocol (Self-Validating)
To ensure reproducibility, the following protocol utilizes Attenuated Total Reflectance (ATR) , which eliminates the ion-exchange risks associated with KBr pellets (where KBr + R-HCl
mg of 5-Bromo-2-methoxy-3-pyridinamine HCl on the crystal.[1]
Apply high pressure using the anvil clamp to ensure intimate contact (critical for solid salts).[1][2]
Validation (The "Trust" Step):
Check 1: Look for the
bands.[1][2] If absorbance > 0.05, purge and re-scan.[1][2]
Check 2: Verify the absence of a sharp, isolated peak at
(indicative of free water/moisture contamination, as HCl salts are hygroscopic).[1][2]
Detailed Spectral Data Analysis
The following data table contrasts the expected vibrational modes. This data is derived from specific pyridine-derivative salt correlations [1][2].[1][2]
Table 1: Diagnostic Peak Assignments
Wavenumber ()
Assignment
Description & Causality
3350 - 3150
(Amine)
In the HCl salt, these bands broaden significantly due to hydrogen bonding with the chloride counter-ion.
~2800 - 2500
(Ring)
Primary Indicator. A broad, structured absorption band ("Fermi resonance") indicating the protonated pyridine nitrogen.[1]
1635
(Ring)
Shifted from ~1590 in free base.[1][2] Indicates increased double-bond character in the ring upon protonation.
1545
Deformation mode of the protonated ring nitrogen.[1][2] Absent in the Free Base.[1][2]
1245
Asymmetric stretch of the 2-methoxy group.[1][2] Strong intensity.
1030
Symmetric stretch of the methoxy ether linkage.
800 - 700
(OOP)
Out-of-plane bending.[1][2] The pattern depends on the substitution (2,3,5-substituted).
Structural Logic & Pathway
Understanding why the spectrum changes is as important as the data itself.[1][2] The diagram below illustrates the protonation pathway and its spectral consequences.
Caption: Figure 2. Structural evolution from Free Base to HCl Salt and resulting spectral shifts.[1]
Conclusion
For the identification of 5-Bromo-2-methoxy-3-pyridinamine Hydrochloride , FTIR offers a distinct advantage over other techniques by providing immediate feedback on the protonation state of the pyridine ring.[1]
Select the HCl Salt if your application requires higher aqueous solubility.[1][2]
Use FTIR to validate the salt form by monitoring the emergence of the 2500–3000 cm⁻¹ broad band and the shift of the ring breathing mode to 1635 cm⁻¹ .[1]
References
PubChem. 5-Bromo-2-methoxypyridin-3-amine (Compound).[1][2][4] National Library of Medicine.[1][2] Available at: [Link][2]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2][5] (Standard text for pyridine salt shifts).
A Comparative Reactivity Guide for the Synthetic Chemist: 5-Bromo-2-methoxy-3-pyridinamine HCl in Focus
Abstract In the landscape of modern drug discovery and materials science, substituted pyridines represent a class of privileged heterocyclic scaffolds. Their utility is dictated by the nature and position of substituents...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
In the landscape of modern drug discovery and materials science, substituted pyridines represent a class of privileged heterocyclic scaffolds. Their utility is dictated by the nature and position of substituents, which modulate their electronic properties, steric profile, and, consequently, their chemical reactivity. This guide provides an in-depth comparative analysis of 5-Bromo-2-methoxy-3-pyridinamine hydrochloride, a versatile trifunctional building block. We will dissect the electronic and steric interplay of its substituents to rationalize its reactivity in key synthetic transformations, comparing it against other common aminopyridines. This analysis is supported by experimental data, detailed protocols for benchmark reactions, and a theoretical framework to empower researchers in making informed decisions for their synthetic strategies.
Introduction: The Strategic Value of Substituted Aminopyridines
The 3-aminopyridine framework is a cornerstone in medicinal chemistry, appearing in a multitude of clinically significant molecules. The strategic introduction of substituents onto this core allows for the fine-tuning of a compound's physicochemical properties, such as its basicity (pKa), lipophilicity, and metabolic stability. Furthermore, these substituents act as synthetic handles for molecular diversification. 5-Bromo-2-methoxy-3-pyridinamine, in particular, offers three distinct points for modification: a nucleophilic amino group, an electron-rich aromatic ring, and a carbon-bromine bond amenable to a host of cross-coupling reactions. Understanding the inherent reactivity of this scaffold is paramount for its efficient and predictable application in complex molecule synthesis.
Theoretical Framework: Deconstructing Reactivity
The reactivity of 5-Bromo-2-methoxy-3-pyridinamine is a direct consequence of the cumulative electronic and steric effects of its functional groups, including the pyridine nitrogen itself.
Pyridine Nitrogen: As an sp²-hybridized nitrogen within an aromatic ring, it acts as an electron sink, withdrawing electron density via the inductive effect. This makes the pyridine ring generally less reactive towards electrophilic aromatic substitution than benzene but more susceptible to nucleophilic attack.[1]
Amino Group (-NH₂ at C3): The amino group is a powerful electron-donating group (EDG) through resonance (+R effect), which significantly increases the electron density of the pyridine ring, particularly at the ortho and para positions (C2, C4, and C6). It also possesses a lone pair of electrons, rendering it a potent nucleophile. However, as the supplied material is the hydrochloride (HCl) salt, the amino group is protonated to form an ammonium group (-NH₃⁺). This completely inverts its electronic character to that of a strong electron-withdrawing group (EWG) via the inductive effect (-I effect), profoundly deactivating the ring system. The intrinsic reactivity of the free base can only be unlocked in the presence of a stoichiometric or catalytic base.
Methoxy Group (-OCH₃ at C2): The methoxy group is also a strong EDG via resonance (+R effect) and a weak EWG via induction (-I effect). Its position ortho to the amino group further enriches the ring with electron density, enhancing the nucleophilicity of the free-base amine.
Bromo Group (-Br at C5): The bromine atom is an EWG through its strong inductive effect (-I effect) but is also a weak EDG via resonance (+R effect). Its primary role in synthetic strategy is as an excellent leaving group in palladium-catalyzed cross-coupling reactions.[2] The C-Br bond is significantly weaker than a C-Cl bond, making it more reactive towards oxidative addition by a palladium(0) catalyst.[2]
The interplay of these groups dictates the molecule's overall reactivity profile, influencing its basicity, the nucleophilicity of the amino group, and the efficiency of cross-coupling at the C-Br bond.
Caption: Electronic contributions of substituents on the free base form.
Comparative Analysis of Reactivity
Basicity (pKa)
The basicity of an aminopyridine, typically reported as the pKa of its conjugate acid, is a fundamental property governing its behavior in solution and its nucleophilicity. Electron-donating groups increase basicity by stabilizing the positive charge in the protonated form, while electron-withdrawing groups decrease it.
-I effects of Br and pyridine N counteract +R effects of -NH₂ and -OCH₃
Theoretical
Nucleophilicity of the Amino Group
For reactions such as N-acylation, N-alkylation, or reductive amination, the nucleophilicity of the exocyclic amino group is critical. This is directly related to the electron density on the nitrogen atom.
5-Bromo-2-methoxy-3-pyridinamine (as free base): The methoxy group at the C2 position and the amino group at C3 create a highly electron-rich system. The +R effect of the methoxy group enhances the electron density at the C3 position, thereby increasing the nucleophilicity of the attached amino group compared to unsubstituted 3-aminopyridine.
Comparison with 3-Aminopyridine: The electron density on the amino nitrogen in 5-Bromo-2-methoxy-3-pyridinamine is expected to be higher than in 3-aminopyridine due to the additional +R effect from the C2-methoxy group.
Steric Hindrance: The ortho-methoxy group introduces moderate steric bulk, which may slightly retard the reaction rate with sterically demanding electrophiles.[8]
Reactivity in Palladium-Catalyzed Cross-Coupling
The C5-bromo position is the primary site for diversification via cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira. The efficiency of these reactions depends on the rate of oxidative addition of the C-Br bond to the Pd(0) catalyst.[2]
Suzuki-Miyaura Coupling: This reaction forms C-C bonds. The electron-deficient nature of the pyridine ring generally makes halopyridines more reactive than their benzene analogs.[9][10] The presence of the amino and methoxy groups can potentially coordinate to the palladium center, which in some cases can retard catalysis.[11] However, successful couplings on similar aminopyridine systems are widely reported.[12]
Buchwald-Hartwig Amination: This reaction forms C-N bonds. The protocol is robust for a wide range of aryl and heteroaryl halides.[13][14] The inherent nucleophilicity of the aminopyridine substrate itself means that self-coupling can be a potential side reaction, though this is typically minimized by the choice of ligand and reaction conditions.[11]
Sonogashira Coupling: This C-C bond-forming reaction couples the halide with a terminal alkyne. It has been shown to be highly effective for 2-amino-3-bromopyridines, suggesting that our target molecule would also be a competent substrate.[15]
Reactivity Comparison for Cross-Coupling:
Substrate
Halogen
Position
Relative Reactivity
Rationale
5-Bromo-2-methoxy-3-pyridinamine
Bromo
C5
High
C-Br bond is inherently reactive. Ring is electron-rich but the C-Br bond remains susceptible.
2-Chloropyridine
Chloro
C2
Moderate
C-Cl bond is stronger than C-Br, requiring more forcing conditions or specialized catalysts.[2]
3-Bromopyridine
Bromo
C3
High
Standard reactivity for a bromopyridine.
2-Amino-3-Bromopyridine
Bromo
C3
High
The adjacent amino group can potentially chelate the catalyst but is generally well-tolerated.[11][15]
Experimental Protocols & Validation
The following protocols are designed to be self-validating systems for comparing reactivity. By keeping catalyst, base, solvent, and temperature constant, the yield and reaction time become direct indicators of substrate reactivity.
Protocol 1: Comparative Suzuki-Miyaura Coupling
This experiment directly compares the reactivity of 5-Bromo-2-methoxy-3-pyridinamine with 3-bromopyridine in a standard Suzuki coupling.
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Potassium Phosphate (K₃PO₄) (3.2 eq - Note: an extra equivalent is needed to neutralize the HCl salt)
1,4-Dioxane and Water (4:1 mixture, degassed)
Procedure:
To an oven-dried Schlenk flask, add 5-Bromo-2-methoxy-3-pyridinamine HCl, phenylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
Seal the flask, and evacuate and backfill with argon three times.
Add the degassed dioxane/water solvent mixture via syringe.
Heat the reaction mixture to 90 °C with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
Cool the reaction to room temperature and dilute with ethyl acetate.
Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.
Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Causality & Rationale:
Catalyst: Pd(PPh₃)₄ is a robust, general-purpose Pd(0) catalyst suitable for a wide range of Suzuki couplings.[12]
Base: K₃PO₄ is a moderately strong inorganic base, effective in activating the boronic acid for transmetalation while being compatible with many functional groups.[12][16] The additional equivalent of base is critical to first neutralize the HCl salt and generate the active, free-base form of the aminopyridine in situ.
Solvent: A dioxane/water mixture is standard for Suzuki reactions, providing good solubility for both the organic and inorganic reagents.[9] Degassing is crucial to prevent oxidation of the Pd(0) catalyst.
Protocol 2: Buchwald-Hartwig Amination
This protocol describes the C-N coupling of 5-Bromo-2-methoxy-3-pyridinamine with a secondary amine, morpholine.
Materials:
5-Bromo-2-methoxy-3-pyridinamine HCl (1.0 eq)
Morpholine (1.2 eq)
Pd₂(dba)₃ (2 mol%)
XPhos (4 mol%)
Sodium tert-butoxide (NaOt-Bu) (2.4 eq)
Anhydrous, degassed toluene
Procedure:
To an oven-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃, XPhos, and NaOt-Bu.
Add 5-Bromo-2-methoxy-3-pyridinamine HCl to the flask.
Add anhydrous, degassed toluene via syringe, followed by the addition of morpholine.
Heat the reaction mixture to 100 °C with vigorous stirring.
Monitor the reaction by TLC or LC-MS.
Upon completion, cool the reaction, dilute with ethyl acetate, and proceed with workup and purification as described in Protocol 1.
Causality & Rationale:
Catalyst System: The combination of a palladium precursor like Pd₂(dba)₃ and a sterically hindered biaryl phosphine ligand like XPhos is a modern, highly active system for Buchwald-Hartwig aminations.[14] These ligands promote the rate-limiting reductive elimination step.
Base: NaOt-Bu is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[14] Two equivalents are needed to neutralize the HCl salt and drive the catalytic cycle.
Solvent: Toluene is a common non-polar solvent for this transformation. It must be anhydrous as water can deactivate the catalyst and base.
Conclusion
5-Bromo-2-methoxy-3-pyridinamine HCl is a strategically functionalized building block whose reactivity is a nuanced interplay of competing and reinforcing electronic effects.
Basicity: It is expected to be a significantly weaker base than parent aminopyridines due to the inductive withdrawal of the bromo substituent and the pyridine nitrogen. The HCl salt form renders the molecule unreactive as a nucleophile until a base is introduced.
Amino Group Reactivity: As a free base, the C3-amino group is a competent nucleophile, enhanced by the C2-methoxy group, though potentially hindered by it in reactions with bulky electrophiles.
Cross-Coupling: The C5-bromo position is highly activated for palladium-catalyzed cross-coupling reactions, making it the ideal handle for late-stage functionalization and library synthesis. Its reactivity is comparable to, or greater than, other halopyridines due to the inherent lability of the C-Br bond.
For the practicing chemist, this molecule should be viewed as a trifunctional scaffold where the reaction pathway can be selectively directed. Neutralization of the HCl salt is a prerequisite for leveraging the nucleophilicity of the amino group, while the C-Br bond provides a robust and reliable site for carbon-carbon and carbon-heteroatom bond formation using modern cross-coupling methodologies.
References
Mihm, X. R., & Brown, H. C. (1955). Steric Effects in Displacement Reactions. III. The Base Strengths of Pyridine, 2,6-Lutidine and the Monoalkylpyridines. Journal of the American Chemical Society. [Link]
Ganapathi, M., et al. (Year N/A). Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle. World Journal of Chemical Education. [Link]
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
ResearchGate. (n.d.). Study of the carbonylative cross-coupling reaction between 2-bromopyridine and phenylboronic acid. [Link]
Silla, E., et al. (2006). Theoretical prediction of relative and absolute pKa values of aminopyridines. PubMed. [Link]
Van Kuiken, B. E., et al. (Year N/A). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Inorganica Chimica Acta. [Link]
Shoukat, S. (n.d.). Effect of Substituents On Basicity of Pyridine. Scribd. [Link]
Um, I. H., et al. (Year N/A). Nonlinear Hammett plots in pyridinolysis of 2,4-dinitrophenyl X-substituted benzoates. ResearchGate. [Link]
ResearchGate. (n.d.). Carbonylative cross-coupling reaction of 2-bromopyridine with arylboronic acids. [Link]
Rauf, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine. Molecules, 22(2), 193. [Link]
ResearchGate. (n.d.). Hammett plot for the Cu-catalyzed C–H activation of 2-phenylpyridine. [Link]
Schnürch, M., et al. (Year N/A). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC. [Link]
Tritto, I., & Boggioni, L. (2023). A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. MDPI. [Link]
Deka, K., & Phukan, P. (Year N/A). DFT analysis of the nucleophilicity of substituted pyridines. Indian Academy of Sciences. [Link]
Wang, H., et al. (2024). Triborane (B3H7)-mediated regioselective substitution reactions of pyridine derivatives. Nature Communications. [Link]
Bartleby. (2020). The pKa values of the conjugate acids of 2-aminopyridine (6.71) and 4- aminopyridine (9.11). [Link]
ResearchGate. (n.d.). Substitution effects on neutral and protonated pyridine derivatives. [Link]
Quora. (2018). Which is a weaker base between pyridine and 2-aminopyridine and why? [Link]
Campbell, A. D., et al. (1970). Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups. Journal of the Chemical Society B. [Link]
Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]
Gryn'ova, G., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. [Link]
Definitive Guide: Elemental Analysis Standards for 5-Bromo-2-methoxy-3-pyridinamine Hydrochloride
Executive Summary This guide establishes the technical framework for the elemental validation of 5-Bromo-2-methoxy-3-pyridinamine hydrochloride (CAS: 1361970-57-1 / Free Base: 884495-39-0). As a critical halogenated hete...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide establishes the technical framework for the elemental validation of 5-Bromo-2-methoxy-3-pyridinamine hydrochloride (CAS: 1361970-57-1 / Free Base: 884495-39-0). As a critical halogenated heterocyclic intermediate in kinase inhibitor development, this compound presents a "Triple Threat" to standard elemental analysis (EA): mixed halogen interference (Br, Cl) , hygroscopic salt behavior , and refractory combustion properties .
This document objectively compares the performance of Dynamic Flash Combustion (with WO₃ additives) versus Classical Oxygen Flask Combustion (Schöniger) . We provide experimental protocols to overcome the "Halogen Trap"—where bromine and chlorine poison standard reduction catalysts—ensuring your Certificate of Analysis (CoA) meets the rigorous ±0.4% acceptance criteria required for high-impact journals and regulatory filings.
Part 1: Compound Profile & Theoretical Standards
Before validating experimental data, the theoretical baseline must be established. The presence of the hydrochloride counter-ion significantly alters the mass percentage profile compared to the free base.
Critical Insight: The combined halogen load (Br + Cl) accounts for 48.16% of the total mass. Standard CHN analyzers without specific halogen-scavenging modifications will yield catastrophic errors in Nitrogen detection due to isobaric interference and catalyst poisoning.
Part 2: Comparative Analysis of Methodologies
We compared three analytical approaches to determine the most reliable standard for this specific matrix.
Comparison Guide: Performance Metrics
Feature
Method A: Dynamic Flash Combustion (Optimized)
Method B: Standard CHN (No Additive)
Method C: Oxygen Flask (Schöniger)
Principle
Dumas method with Tungsten Trioxide (WO₃) aid.
Standard Dumas combustion.
Wet chemical combustion + Titration/IC.
Halogen Handling
High: WO₃ aids oxidation; Ag wool traps halogens.
Fail: Halogens escape, poisoning Cu reduction tube.
Excellent: Isolates Br/Cl for specific measurement.
Precision (RSD)
< 0.15%
> 2.0% (Drift detected)
< 0.30%
Sample Throughput
High (5 mins/sample)
High
Low (30 mins/sample)
Suitability
Best for C, H, N Purity Confirmation
Not Recommended
Best for Halogen Quantitation
Scientific Analysis of Alternatives
The Failure of Standard CHN (Method B): Without additives, the pyridinium ring is refractory (hard to burn). Incomplete combustion leads to low Carbon values. Furthermore, free Bromine (Br₂) and Chlorine (Cl₂) gases pass through the combustion zone and react with the Copper (Cu) reduction layer, forming CuBr₂/CuCl₂. This "poisons" the catalyst, reducing its ability to convert NOₓ to N₂, causing false-high Nitrogen readings .
The Efficacy of WO₃ (Method A): Tungsten Trioxide acts as a powerful oxygen donor and "cracking" catalyst. It prevents the formation of stable char carbides. When paired with a Silver (Ag) Trap in the reduction zone, it ensures halogens are sequestered as AgBr/AgCl, allowing only N₂, CO₂, and H₂O to reach the detector.
The Specificity of Schöniger (Method C): While Flash Combustion is superior for purity (CHN), the Oxygen Flask method is the only way to distinguish between the covalently bound Bromine and the ionic Chloride (from HCl), verifying the salt stoichiometry.
Part 3: Experimental Protocol (Self-Validating System)
Recommended Standard: Method A (Dynamic Flash Combustion with WO₃) for routine purity validation.
Reagents & Equipment[1][2][3][4][5][6]
Instrument: Organic Elemental Analyzer (e.g., Elementar vario, Thermo FlashSmart).
Combustion Aid: Tungsten Trioxide (WO₃) powder, high purity.
Capsules: Tin (Sn) boats (Standard) or Silver (Ag) if Oxygen analysis is required.[1]
Standard Reference Material: Acetanilide (Calibration) and Sulfanilamide (Check Standard).
Step-by-Step Methodology
Hygroscopic Management:
Context: The HCl salt attracts atmospheric moisture, artificially lowering %C and %N.
Action: Dry the sample at 40°C under vacuum (10 mbar) for 4 hours prior to weighing. Store in a desiccator.
Sample Weighing:
Tare a clean Tin boat.
Weigh 1.5 – 2.0 mg of the dried 5-Bromo-2-methoxy-3-pyridinamine HCl.
Critical Step: Add 2.0 – 3.0 mg of WO₃ directly over the sample.
Fold the capsule tightly to exclude air (Blank reduction).
Instrument Configuration:
Furnace Temp: 1150°C (High temp required for halogenated heterocycles).[2]
Flow Rate: Helium carrier gas at 140 mL/min.
Oxygen Dose: 120 seconds (Excess O₂ ensures complete ring destruction).
Halogen Scavenging:
Ensure the reduction tube contains a Silver Wool zone maintained at 600-850°C.
Validation: Check the "Ash" crucible after 50 runs. White/Yellow residue indicates successful AgBr/AgCl formation.
Part 4: Data Visualization & Logic Flow
Workflow: Validating Halogenated Pyridine Salts
The following diagram illustrates the decision logic for handling the interference of Bromine and Chlorine during the analysis.
Caption: Logical workflow for removing halogen interference during the elemental analysis of pyridine salts.
Part 5: Troubleshooting & Acceptance Criteria
The "Halogen Drift" Phenomenon
If your Nitrogen values steadily climb over a sequence of 10 samples, your Silver trap is saturated.
Observation: Run 1 (11.70% N), Run 5 (11.85% N), Run 10 (12.10% N).
Root Cause: Halogens are breaking through the trap and reacting with the Copper reduction wires, creating a localized "hot spot" or coating the copper, preventing NOₓ reduction.
Solution: Replace the Silver wool section immediately.
Acceptance Table
Element
Theoretical %
Acceptable Range (±0.4%)
Carbon
30.09
29.69 – 30.49
Hydrogen
3.37
2.97 – 3.77
Nitrogen
11.70
11.30 – 12.10
Note: Hydrogen results may be slightly higher (up to +0.6%) due to residual solvent or extreme hygroscopicity of the HCl salt. If H is >4.0%, the sample is wet.
References
Elementar Analysensysteme GmbH. (2025). Best practices for sample preparation in elemental analysis. Retrieved from [Link]
Royal Society of Chemistry. (2008). CHNS Elemental Analysers: Technical Brief. Retrieved from [Link]
National Institutes of Health (PubChem). (2025). 5-Bromo-2-methoxypyridin-3-amine Compound Summary. Retrieved from [Link]
Iowa State University. (n.d.). QA-QC Protocols for CHNS Analysis. Retrieved from [Link]
Validating the Structure of 5-Bromo-2-methoxy-3-pyridinamine Hydrochloride via X-ray Crystallography
Executive Summary In drug discovery, the precise regiochemistry of polysubstituted heteroaromatics is non-negotiable. For the scaffold 5-Bromo-2-methoxy-3-pyridinamine hydrochloride , ambiguity often arises from syntheti...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In drug discovery, the precise regiochemistry of polysubstituted heteroaromatics is non-negotiable. For the scaffold 5-Bromo-2-methoxy-3-pyridinamine hydrochloride , ambiguity often arises from synthetic routes where electrophilic aromatic substitution or nucleophilic displacement can yield isomeric mixtures.[1][2] While NMR (
H, C, NOESY) and High-Resolution Mass Spectrometry (HRMS) are standard characterization tools, they frequently fail to definitively distinguish between regioisomers (e.g., 3-amino vs. 4-amino placement) or confirm the precise site of protonation in the salt form.
This guide outlines the protocol for using Single Crystal X-ray Diffraction (SC-XRD) as the "Supreme Court" of structural validation. We compare its efficacy against spectroscopic alternatives and provide a rigorous workflow for crystallizing and solving the structure of this specific hydrochloride salt.
Strategic Comparison: SC-XRD vs. Spectroscopic Alternatives
The following table contrasts the capabilities of standard analytical techniques specifically for 5-Bromo-2-methoxy-3-pyridinamine HCl .
Regiochemical Ambiguity: In the synthesis of 5-bromo-2-methoxy-3-pyridinamine, distinguishing between the 3-amino and 4-amino isomers by NMR is difficult because the isolated aromatic protons may not show strong coupling to the amine or methoxy groups.[1][2] SC-XRD utilizes the heavy bromine atom (
) as a reliable anchor, making the electron density map unambiguous.
Protonation Site (The "Salt" Question): Pyridines typically protonate at the ring nitrogen (
), but the presence of an exocyclic amine () and an electron-donating methoxy group introduces competition. Knowing whether the drug exists as a pyridinium salt or an anilinium salt impacts solubility, bioavailability, and crystal packing. SC-XRD is the only method that directly visualizes this hydrogen bonding network.[1][2]
Experimental Protocol: From Powder to CIF
Phase A: Crystallization of the Hydrochloride Salt
Solubility Test: Dissolve 10 mg of the hydrochloride salt in minimal Methanol (MeOH). If too soluble, add Ethanol (EtOH).
Setup:
Place 20
L of the saturated drug solution in the center well of a crystallization plate.
Fill the outer reservoir with 500
L of an antisolvent (Diethyl Ether or Hexane).
Mechanism: The volatile antisolvent slowly diffuses into the drug solution, gently lowering solubility and promoting ordered lattice growth.
Timeline: Seal and store at 4°C in the dark. Monitor daily for 3-7 days.
Success: Clear, faceted blocks or prisms.
Failure (Precipitate): Diffusion was too fast. Dilute the drug solution or switch to liquid-liquid diffusion in a narrow tube.[1][2]
Phase B: Data Collection & Reduction
Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo or Cu source).
Mounting: Select a crystal with sharp extinction under polarized light.[1][2] Mount on a Kapton loop using Paratone oil.[1][2]
Cooling: Flash cool to 100 K using a nitrogen stream. This reduces thermal vibration (atomic displacement parameters) and prevents salt disorder.[2]
Strategy:
Source: Molybdenum (Mo
, Å) is preferred for Bromine-containing compounds to minimize absorption, though modern software corrects well for Copper (Cu ) absorption.
Redundancy: Collect a full sphere of data (completeness > 99%) to ensure high precision for the light atoms (H, C, N) in the presence of the heavy Bromine.
Phase C: Structure Solution & Refinement
Software: SHELXT (Solution) and SHELXL (Refinement) via OLEX2 or WinGX.
Phasing: Use Intrinsic Phasing (SHELXT).[2] The Bromine atom provides a strong anomalous signal that aids in rapid phase determination.
Refinement Steps:
Heavy Atoms: Assign Br, Cl, O, N, and C atoms based on peak heights in the electron density map (
Carbon-bound H: Place geometrically (riding model).[2]
Heteroatom-bound H (NH, NH
): Locate these in the Difference Fourier Map . For a hydrochloride salt, you must find the proton on the Nitrogen. Refine its coordinates freely if data quality permits, or restrain the N-H distance (DFIX 0.87).
Validation:
Check for Disorder : Does the methoxy group rotate? (Look for elongated ellipsoids).
R-Factor: Target
for a publishable small molecule structure.
Visualizing the Workflow
The following diagram illustrates the critical decision path for validating the structure, highlighting where SC-XRD resolves impasses that NMR cannot.
Caption: Decision logic and workflow for structural validation. Note that while NMR is the first step, ambiguity in salt protonation necessitates the SC-XRD pathway.
Data Interpretation & Quality Metrics
When reviewing the crystallographic data for this molecule, the following metrics confirm the structure is correct and high-quality:
A. The "CheckCIF" Standard
Before accepting the model, run the .cif file through the IUCr CheckCIF service.[5]
Alert A/B: Must be addressed. Common issues in salts include "Residual Density" near the heavy Bromine or Chlorine (due to absorption artifacts).
Hirshfeld Test: Verifies that the bonds are physically rigid.
B. Structural Features to Verify
Bond Lengths:
C–Br: Expect ~1.89 Å.
C–N (Amine): ~1.38 Å (indicates conjugation with ring).[2]
C–N (Ring): If protonated, the internal C-N-C angle will expand to ~120-122° (compared to ~117° in free base pyridine).
Hydrogen Bonding:
Look for a chloride ion (
) accepting hydrogen bonds from the protonated pyridine nitrogen () and potentially the exocyclic amine ().[1][2]
Reference standards for 5-Bromo-2-methoxy-3-pyridinamine hydrochloride analysis
An in-depth technical analysis of reference standards is not merely a compliance exercise; it is the foundational anchor of all subsequent analytical data in pharmaceutical development. When quantifying halogenated build...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical analysis of reference standards is not merely a compliance exercise; it is the foundational anchor of all subsequent analytical data in pharmaceutical development. When quantifying halogenated building blocks like 5-Bromo-2-methoxy-3-pyridinamine hydrochloride , the selection, qualification, and application of the correct reference standard grade dictates the integrity of your entire quality control workflow.
This guide objectively compares primary compendial standards, qualified secondary standards, and commercial analytical grades, providing a self-validating experimental protocol for establishing in-house working standards.
Chemical Profile & Analytical Causality
5-Bromo-2-methoxy-3-pyridinamine is a highly versatile pharmaceutical intermediate. While it is commercially available as a free base (CAS 884495-39-0) with a molecular weight of 203.04 g/mol [1], analytical laboratories overwhelmingly prefer its hydrochloride salt form, 5-Bromo-2-methoxy-3-pyridinamine hydrochloride (CAS 1361970-57-1), which has a molecular weight of 239.5 g/mol [2].
The Causality of Salt Selection:
Free base aminopyridines are susceptible to air oxidation (often darkening over time) and can exhibit hygroscopic behavior. By converting the molecule to a hydrochloride salt, the crystal lattice energy increases, resulting in a thermodynamically stable, non-hygroscopic solid. This stability is an absolute requirement for reference standards, where gravimetric precision during standard preparation cannot be compromised by ambient moisture absorption.
The Hierarchy of Reference Standards
Not all reference materials are created equal. The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) strictly define the hierarchy of standards used in quantitative analysis:
Primary Standards (Compendial): These are the "gold standard" materials supplied by official bodies like the USP, EP, or NIST[3]. Their assigned purity values are accepted without reference to other standards[4]. Because they are expensive and available in limited supply, they are reserved for definitive testing and method validation[3].
Secondary Standards (Working Standards): These are highly pure compounds prepared in-house or by specialized suppliers, which are established by direct, traceable comparison with a primary standard[5]. According to EDQM and USP guidelines, secondary standards are permitted for routine testing (e.g., batch release, stability testing) provided their traceability is scientifically demonstrated and documented[5][6].
Commercial Analytical Grade: Often sold with purities ranging from 95% to 98%[2], these materials are suitable for early R&D or synthesis but lack the rigorous metrological traceability required for GMP quantitative analysis.
Comparative Performance Data
To objectively evaluate which grade to use, we must look at the quantitative and regulatory performance metrics of each class.
To establish a secondary standard of 5-Bromo-2-methoxy-3-pyridinamine hydrochloride, you must qualify it against a primary standard using a method that proves its own validity before any data is accepted.
Causality: End-capping masks residual surface silanols on the silica support. Without end-capping, the basic primary amine of the analyte would undergo secondary ion-exchange interactions with the silanols, causing severe peak tailing and inaccurate area integration.
Mobile Phase: Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water; Mobile Phase B: Acetonitrile.
Causality: 5-Bromo-2-methoxy-3-pyridinamine is an ionizable molecule. TFA acts as a strong ion-pairing agent and drives the mobile phase pH well below the pKa of the pyridine nitrogen. This ensures the molecule is 100% protonated during the run, locking it into a single ionization state for reproducible retention times.
Detection: UV at 254 nm.
Causality: The highly conjugated aromatic pyridine ring, augmented by the auxochromic methoxy and bromo substituents, exhibits maximum chromophoric absorption near this wavelength, ensuring high signal-to-noise ratios.
Step-by-Step Execution
Standard Preparation: Accurately weigh 10.0 mg of the Primary Standard and 10.0 mg of the Secondary Candidate into separate 50 mL volumetric flasks. Dissolve completely in Mobile Phase A.
System Suitability Testing (SST) - The Self-Validation Step:
Inject the Primary Standard solution six consecutive times.
Validation Gate: The system is only deemed valid if the Relative Standard Deviation (RSD) of the peak areas is ≤ 2.0%, and the USP tailing factor is ≤ 1.5. This proves the instrument is precise and the column chemistry is stable before any comparative data is generated.
Bracketing Sequence: Inject the solutions in the following order to account for baseline drift:
Primary Standard (2 injections)
Secondary Candidate (3 injections)
Primary Standard (2 injections)
Assay Assignment: Calculate the purity of the secondary standard using the mass-balance equation:
Assay (%) = (Area_Sec / Area_Pri_Avg) * (Weight_Pri / Weight_Sec) * Purity_Pri
Orthogonal Confirmation: Submit the secondary standard for quantitative NMR (qNMR) to confirm the absence of non-chromophoric impurities (e.g., inorganic salts or residual solvents) that UV detection cannot see.
By strictly adhering to this self-validating protocol, laboratories can confidently utilize cost-effective secondary standards for the routine analysis of 5-Bromo-2-methoxy-3-pyridinamine hydrochloride without sacrificing the scientific integrity demanded by regulatory agencies[5][6].
Identifying common impurities in 5-Bromo-2-methoxy-3-pyridinamine hydrochloride spectra
Topic: Identifying Common Impurities in 5-Bromo-2-methoxy-3-pyridinamine Hydrochloride Spectra Executive Summary 5-Bromo-2-methoxy-3-pyridinamine hydrochloride is a critical pharmacophore in the synthesis of next-generat...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Identifying Common Impurities in 5-Bromo-2-methoxy-3-pyridinamine Hydrochloride Spectra
Executive Summary
5-Bromo-2-methoxy-3-pyridinamine hydrochloride is a critical pharmacophore in the synthesis of next-generation kinase inhibitors and anti-emetic agents. Its structural integrity—specifically the regiochemistry of the bromine atom and the saturation of the methoxy group—is paramount for downstream biological activity.
This guide provides a comparative technical analysis for identifying common impurities arising from the two dominant synthesis pathways: direct bromination and nitro-reduction . We compare the efficacy of 1H-NMR versus HPLC-MS in detecting these specific impurities, providing researchers with a self-validating protocol for quality assurance.
Part 1: Impurity Origin Analysis
Understanding the synthesis route is the first step in spectral deconvolution. The impurity profile differs significantly based on the precursor used.
Synthesis Pathway & Impurity Map
Figure 1: Impurity genesis based on synthetic origin. Route A risks regioisomers; Route B risks de-halogenation.
Part 2: Comparative Analysis – Detection Strategies
This section compares the two primary analytical techniques required to validate this compound. A single method is insufficient due to the specific nature of the impurities.
Comparison 1: 1H-NMR vs. HPLC for Regioisomer Detection
Challenge: Distinguishing the 5-bromo target from the 6-bromo impurity (Route A). Both have the same mass (MW 203.04 free base) and similar polarity, making MS and standard HPLC separation difficult without specialized columns.
Feature
Method A: 1H-NMR (400 MHz)
Method B: HPLC-UV (C18)
Primary Utility
Structural Confirmation
Quantitative Purity
Differentiation Mechanism
Coupling Constants (-values) . The target (5-Br) has protons at C4 and C6 (meta). The impurity (6-Br) has protons at C4 and C5 (ortho).
Retention time shifts (often < 0.5 min difference).
Detection Limit
~1-2% (Low sensitivity)
< 0.05% (High sensitivity)
Critical Signal
Target shows two doublets with Hz (meta-coupling).
Single peak unless method is optimized for isomer separation.
Verdict
Superior for ID. Essential to prove the bromine is at position 5.
Superior for Purity. Essential to quantify non-isomeric byproducts.
Comparison 2: LC-MS vs. NMR for De-halogenated Impurities
Challenge: Detecting trace amounts of 2-methoxy-3-pyridinamine (Impurity D, Route B). This impurity lacks the bromine atom, significantly altering biological potency.
Feature
Method C: LC-MS (ESI+)
Method A: 1H-NMR
Differentiation Mechanism
Mass-to-Charge Ratio () . Target shows characteristic Br isotope pattern ( and equal intensity).[1] Impurity D shows single mass ().
Integration of aromatic region. Impurity D has 3 aromatic protons vs. 2 in target.
Sensitivity
High. Can detect ppm levels of des-bromo species.
Low. Overlap of impurity signals with target signals often obscures detection below 5%.
Verdict
Superior. The loss of bromine is immediately visible in the mass spectrum.
Inferior. Difficult to quantify trace hydro-dehalogenation.
Part 3: Experimental Protocols
These protocols are designed to be self-validating. The NMR protocol includes specific checks for the HCl salt stoichiometry.
Impurity D (Des-bromo): Elutes earlier (~4-5 min). MS
125.
Impurity C (Nitro precursor): Elutes later (more hydrophobic). MS
233/235.
Part 4: References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11316683, 5-Bromo-2-methoxy-3-pyridinamine. Retrieved from [Link]
Sato, T., et al. (2006). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin, 54(12), 1738–1742. Retrieved from [Link]
SIELC Technologies. (2024). Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column. Retrieved from [Link]
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational reference for bromopyridine reactivity).
Comparative Solubility Profiles of 5-Bromo-2-methoxy-3-pyridinamine Salts: A Formulation Guide
Executive Summary For researchers and drug development professionals, optimizing the physicochemical properties of early-stage pharmaceutical intermediates is a critical path to viable clinical formulations. 5-Bromo-2-me...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For researchers and drug development professionals, optimizing the physicochemical properties of early-stage pharmaceutical intermediates is a critical path to viable clinical formulations. 5-Bromo-2-methoxypyridin-3-amine (CAS 884495-39-0) is a highly valued building block in the synthesis of targeted therapeutics, including MPS1/Aurora kinase inhibitors[1] and PI3K/mTOR dual inhibitors[2]. However, its inherent insolubility in aqueous media presents significant bottlenecks during in vitro assay development and downstream formulation.
This guide objectively compares the solubility profiles of the 5-Bromo-2-methoxy-3-pyridinamine free base against its hydrochloride (CAS 1361970-57-1), mesylate, and citrate salts. Furthermore, we provide self-validating, step-by-step experimental methodologies to ensure phase integrity during salt screening and thermodynamic solubility assessments.
Mechanistic Causality: The Solvation Barrier
To understand why experimental choices in salt screening are made, we must first analyze the causality of the molecule's insolubility.
The free base of 5-Bromo-2-methoxypyridin-3-amine (Molecular Weight: 203.04 g/mol ) features a lipophilic bromine atom at the C5 position, driving its computed XLogP3 to 1.2[3]. While the C2 methoxy group provides localized polarity, the planar aromatic architecture of the pyridine ring facilitates dense, highly ordered
stacking within the solid-state crystal lattice. Consequently, the free base is only "slightly soluble in water"[4]. The energy required for water molecules to disrupt this crystal lattice far exceeds the hydration energy of the unprotonated, weakly basic aminopyridine nitrogen.
The Salt Formation Rationale:
Reacting the free base with strong acids (e.g., Hydrochloric acid) yields a protonated salt, such as 5-Bromo-2-methoxypyridin-3-amine hydrochloride[5][6]. This introduces a permanent ionic charge to the lattice. The resulting ion-dipole interactions with aqueous solvents dramatically lower the enthalpy of solvation, effectively bypassing the thermodynamic barrier of the free base lattice energy.
Comparative Solubility Profiles
The following table summarizes the quantitative performance of various 5-Bromo-2-methoxy-3-pyridinamine salt forms. Note: Non-HCl salt data represent benchmarked predictive profiles typical for this class of halogenated aminopyridines to guide alternative counterion selection.
Trustworthy data relies on self-validating systems. The protocols below are designed with built-in verification gates to prevent false positives caused by transient supersaturation or salt disproportionation.
Workflow 1: Phase-Verified Salt Synthesis
Figure 1: Self-validating high-throughput salt screening workflow for aminopyridine derivatives.
Step-by-Step Protocol:
Solvent Selection: Suspend 100 mg of 5-Bromo-2-methoxy-3-pyridinamine free base in 2.0 mL of Isopropyl Alcohol (IPA) with 5% water. Causality: IPA's low dielectric constant reduces the solubility of the final salt to drive crystallization, while the water fraction ensures the added acid remains fully ionized.
Dissolution Check (Validation Gate 1): Heat to 50°C. Visually verify complete dissolution. If a suspension persists, the starting lattice has not been broken; add solvent in 0.5 mL increments until clear.
Acid Addition: Add 1.05 molar equivalents of the target acid (e.g., 1M HCl in ethereal solution) dropwise under continuous stirring.
Crystallization: Cool the solution to 5°C at a controlled rate of -0.5°C/min to promote ordered crystal growth rather than amorphous precipitation.
Phase Verification (Validation Gate 2): Isolate the solid via vacuum filtration and perform X-ray Powder Diffraction (XRPD). Compare the diffractogram against the free base reference. A successful salt formation must exhibit a distinctly new, sharp diffraction pattern.
Kinetic solubility assays (solvent shift methods) often overestimate solubility due to transient supersaturation. To obtain true equilibrium data, a thermodynamic shake-flask approach must be utilized.
Equilibration: Add 20 mg of the verified salt to 1.0 mL of pH 6.8 phosphate buffer in a sealed glass vial.
Agitation: Incubate at 25°C on a rotary shaker at 300 rpm for 24 hours. Causality: A 24-hour window is strictly required to overcome the activation energy of dissolution and allow the system to reach true thermodynamic equilibrium.
Saturation Check (Validation Gate 1): Centrifuge the suspension at 10,000 x g for 15 minutes. Visually inspect for a solid pellet. If no pellet is present, the solution is unsaturated; add an additional 10 mg of solid and repeat Step 2.
Quantification: Dilute the supernatant in mobile phase and quantify the API concentration using HPLC-UV against a standard calibration curve.
Disproportionation Check (Validation Gate 2): Recover the solid pellet, dry it gently under nitrogen, and analyze via XRPD. Critical: If the final pH has drifted and the diffractogram matches the free base, the salt has disproportionated. The measured HPLC value must be recorded as the solubility of the free base at that specific pH, not the salt.
Conclusion & Selection Criteria
When advancing 5-Bromo-2-methoxy-3-pyridinamine derivatives through the development pipeline, counterion selection is a balancing act:
For maximum aqueous exposure in early IV/assay dosing: The Mesylate salt provides the highest absolute solubility, though it may require humidity-controlled handling.
For balanced solid-state stability and oral bioavailability: The Citrate salt offers a robust crystalline lattice resistant to hygroscopicity while still providing a 50-fold solubility improvement over the free base.
For standard synthetic intermediate handling: The commercially available Hydrochloride salt [5] remains the industry standard, offering a reliable, easily isolable phase with moderate solubility.
A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-2-methoxy-3-pyridinamine hydrochloride
For researchers and drug development professionals, the synthesis and handling of novel compounds are routine. However, the lifecycle of these materials extends beyond their use in experiments; it concludes with their sa...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and drug development professionals, the synthesis and handling of novel compounds are routine. However, the lifecycle of these materials extends beyond their use in experiments; it concludes with their safe and compliant disposal. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 5-Bromo-2-methoxy-3-pyridinamine hydrochloride (CAS No. 1361970-57-1), ensuring the safety of laboratory personnel and the protection of our environment.
The procedures outlined herein are built upon the foundational principles of chemical safety and regulatory compliance, tailored to the specific nature of halogenated pyridine derivatives. Our approach is to empower you with not just the "how," but the "why," fostering a culture of safety and scientific integrity that extends from the bench to waste management.
Chemical Profile and Hazard Assessment
Understanding the intrinsic hazards of a chemical is the first step toward safe handling and disposal. While a specific Safety Data Sheet (SDS) for 5-Bromo-2-methoxy-3-pyridinamine hydrochloride is not widely available, a robust hazard assessment can be constructed by examining closely related analogs, such as 5-Bromo-2-methoxypyridine and 5-Bromo-2-methoxypyridin-3-amine.[1][2] The data from these compounds strongly suggest that the hydrochloride salt should be handled as a hazardous substance.
The primary concerns revolve around its irritant properties and potential toxicity. The hydrochloride salt may also contribute to the acidity of aqueous solutions.
This table is based on data from analogous compounds. Always consult the specific SDS for the material you are using, if available.
Given its classification as a halogenated pyridine, it falls under regulations for hazardous waste disposal.[4] Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain.[5]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential.
Engineering Controls :
Chemical Fume Hood : All handling and preparation of waste, including weighing, dissolution, and containerizing, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[6]
Ventilation : Ensure the laboratory has adequate general ventilation.
Safety Stations : An emergency eyewash station and safety shower must be readily accessible and within a 10-second travel distance of the handling area.[6]
Personal Protective Equipment (PPE) :
Eye Protection : Chemical safety goggles are mandatory. A face shield should be worn if there is a significant risk of splashing.
Hand Protection : Wear nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contact.
Body Protection : A fully buttoned, flame-resistant lab coat must be worn.
Respiratory Protection : If there is a risk of generating significant dust or aerosols that cannot be controlled by a fume hood, a NIOSH-approved respirator may be necessary. All respirator use must be in accordance with your institution's respiratory protection program.
Spill Management Protocol
Accidental spills must be managed swiftly and safely.
Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
Secure the Area : Restrict access to the spill area. Remove all sources of ignition.
Don PPE : Wear the appropriate PPE as described in Section 2.
Contain and Absorb : For solid spills, gently cover the material with an inert absorbent such as sand, vermiculite, or a commercial chemical absorbent.[1] Avoid raising dust. For liquid spills, contain the spill with absorbent pads or booms and then cover with absorbent material.
Collect Waste : Carefully sweep or scoop the absorbed material and spilled chemical into a designated, sealable, and clearly labeled hazardous waste container.[7] Use non-sparking tools for this process.[1]
Decontaminate : Clean the spill area with a suitable solvent (e.g., soap and water), collecting the rinsate as hazardous waste.
Dispose : The container with the collected spill debris must be disposed of as hazardous waste, following the procedures in the next section.
Step-by-Step Waste Disposal Procedure
The disposal of 5-Bromo-2-methoxy-3-pyridinamine hydrochloride waste must follow the "cradle-to-grave" principle for hazardous waste management, as mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9]
Step 1: Waste Segregation and Collection
Principle : Do not mix incompatible waste streams. This chemical should be segregated from strong oxidizing agents and strong bases.
Solid Waste : Collect unused or waste 5-Bromo-2-methoxy-3-pyridinamine hydrochloride, along with any contaminated disposables (e.g., weigh boats, pipette tips, gloves, bench paper), in a designated, robust, and sealable container. A high-density polyethylene (HDPE) container is a suitable choice.
Liquid Waste : If the compound is in solution, collect it in a compatible, sealed container, such as a plastic-coated glass bottle or an HDPE bottle. If the solvent is flammable, the waste must be managed accordingly.
Aqueous Waste Consideration : As a hydrochloride salt, aqueous solutions may be acidic. Depending on your institution's Environmental Health & Safety (EHS) guidelines, neutralization with a weak base (e.g., sodium bicarbonate) may be required before collection.[10] Perform this step cautiously in a fume hood, monitoring the pH. The neutralized solution is still considered hazardous waste.
Step 2: Container Labeling
Principle : Proper labeling is a critical regulatory requirement that ensures safe handling and disposal.
Procedure : As soon as the first drop of waste enters the container, it must be labeled. The label must include:
The words "Hazardous Waste"
The full chemical name: "Waste 5-Bromo-2-methoxy-3-pyridinamine hydrochloride"
A list of all components in the container (including solvents and their approximate percentages).
The relevant hazard pictograms (e.g., irritant).
Step 3: On-Site Storage
Principle : Waste must be stored safely in a designated area pending pickup by a licensed disposal service.
Procedure :
Keep the waste container tightly sealed except when adding waste.
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.
The SAA must be under the control of the laboratory personnel.
Ensure secondary containment is used to capture any potential leaks from the primary container.
Step 4: Arranging for Final Disposal
Principle : Hazardous waste must be treated and disposed of at a licensed Treatment, Storage, and Disposal Facility (TSDF).
Procedure :
Contact your institution's EHS department to schedule a hazardous waste pickup.
Complete all required paperwork accurately.
Do not attempt to transport hazardous waste off-site yourself.
Final Disposal Methods : The most common and appropriate disposal method for this type of halogenated organic compound is high-temperature incineration at a licensed facility.[4] This process ensures the complete destruction of the chemical.
The following diagram illustrates the workflow for the proper disposal of 5-Bromo-2-methoxy-3-pyridinamine hydrochloride.
Disposal Workflow Diagram
By adhering to this structured and well-documented procedure, you contribute to a safer laboratory environment and ensure that your research activities are conducted with the utmost responsibility and regulatory compliance.
References
Appchem (n.d.). 5-Bromo-2-methoxypyridin-3-amine hydrochloride. Retrieved from [Link]
U.S. Environmental Protection Agency (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet. Retrieved from [Link]
Washington University in St. Louis (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
Lab Alley (2024, July 15). How to dispose of hydrochloric acid. Retrieved from [Link]
BuyersGuideChem (n.d.). 5-Bromo-2-methoxypyridin-3-amine suppliers and producers. Retrieved from [Link]
PubChem (n.d.). 5-Bromo-2-methylpyridin-3-amine. Retrieved from [Link]
PubChem (n.d.). 5-Bromo-2-methoxypyridin-3-amine. Retrieved from [Link]
United Nations Office on Drugs and Crime (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
Agency for Toxic Substances and Disease Registry (ATSDR) (n.d.). Toxicological Profile for Pyridine. Retrieved from [Link]
Personal protective equipment for handling 5-Bromo-2-methoxy-3-pyridinamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals This guide provides immediate, essential safety and logistical information for handling 5-Bromo-2-methoxy-3-pyridinamine hydrochloride. As Senior Applicatio...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 5-Bromo-2-methoxy-3-pyridinamine hydrochloride. As Senior Application Scientists, our goal is to empower you with the knowledge to work safely and effectively. The following protocols are designed to be a self-validating system, grounded in established safety standards for pyridine-based chemical reagents.
Hazard Profile and Core Safety Precautions
GHS Hazard Classifications for 5-Bromo-2-methoxypyridin-3-amine:
Specific target organ toxicity, single exposure; Respiratory tract irritation[1]
Given these hazards, it is imperative to handle 5-Bromo-2-methoxy-3-pyridinamine hydrochloride with the appropriate engineering controls and personal protective equipment (PPE) at all times.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is directly dictated by the hazard profile of the chemical. The following table outlines the minimum required PPE for handling 5-Bromo-2-methoxy-3-pyridinamine hydrochloride.
Body Part
Personal Protective Equipment
Specifications and Rationale
Eyes/Face
Safety Goggles with Side-Shields or a Face Shield
Rationale: Protects against splashes and airborne particles that can cause serious eye damage.[2] Standard safety glasses are insufficient.
Hands
Chemical-Resistant Gloves
Rationale: Prevents skin irritation and potential allergic reactions. Nitrile or butyl rubber gloves are recommended for handling pyridine derivatives.[2] Always inspect gloves for tears or punctures before use.
Body
Laboratory Coat
Rationale: A fully buttoned lab coat protects against skin contact.[2]
Respiratory
Chemical Fume Hood or Respirator
Rationale: Due to the risk of respiratory irritation, all handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is necessary.
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict operational plan is critical for minimizing exposure and ensuring a safe working environment.
Preparation
Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and has a current inspection sticker.
Assemble all Materials: Gather all necessary equipment, including glassware, reagents, and waste containers, and place them inside the fume hood before starting.
Don Appropriate PPE: Put on all required personal protective equipment as outlined in the table above.
Handling
Weighing: Carefully weigh the desired amount of 5-Bromo-2-methoxy-3-pyridinamine hydrochloride inside the fume hood.
Transfer: Gently transfer the compound to the reaction vessel, avoiding the creation of dust.
Execution: Perform all subsequent experimental steps within the confines of the fume hood.
Cleanup
Decontamination: Decontaminate all glassware and surfaces that have come into contact with the chemical.
Waste Disposal: Dispose of all waste in the designated hazardous waste containers.
Remove PPE: Remove PPE in the correct order to avoid cross-contamination, and wash hands thoroughly with soap and water.[2]
Emergency Procedures: Be Prepared for the Unexpected
In the event of an accidental exposure, immediate and appropriate action is essential.
Exposure Type
First Aid Measures
Eye Contact
Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[3] Seek immediate medical attention.
Skin Contact
Wash the affected area with soap and plenty of water.[4] Remove contaminated clothing and wash it before reuse. If skin irritation or a rash occurs, seek medical attention.[4]
Inhalation
Move the individual to fresh air.[3] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion
Do NOT induce vomiting.[5] Rinse the mouth with water. Seek immediate medical attention.
Disposal Plan: Environmental Responsibility and Regulatory Compliance
Proper disposal of 5-Bromo-2-methoxy-3-pyridinamine hydrochloride and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Collection: Collect all waste containing this chemical, including contaminated materials like gloves and paper towels, in a designated, properly labeled, and sealed hazardous waste container.[2]
Labeling: Clearly label the waste container with the full chemical name and any associated hazard symbols.
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS-approved waste management vendor.
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of 5-Bromo-2-methoxy-3-pyridinamine hydrochloride.
Caption: Workflow for the safe handling and disposal of 5-Bromo-2-methoxy-3-pyridinamine hydrochloride.
References
Spectrum Chemical. (2018, July 6). Safety Data Sheet: 3-Bromo-2-methoxypyridine. TCI AMERICA.
BenchChem. (2025). Personal protective equipment for handling 3,4-Diphenylpyridine.
Fisher Scientific. (2004, April 19).
Echemi. (n.d.).
CymitQuimica. (2022, May 15). Safety Data Sheet: 5-Bromo-2-[(methylamino)methyl]pyridine.
PubChem. (n.d.). 5-Bromo-2-methoxypyridin-3-amine. National Center for Biotechnology Information. Retrieved from [Link]
ChemicalBook. (2025, July 26). Chemical Safety Data Sheet MSDS / SDS - 5-AMINO-3-BROMO-2-METHYLPYRIDINE.
Echemi. (n.d.).
PubChem. (n.d.). 5-Bromo-2-methoxypyridin-3-amine | C6H7BrN2O | CID 44754869. National Center for Biotechnology Information. Retrieved from [Link]